Product packaging for BMS-262084(Cat. No.:CAS No. 253174-92-4)

BMS-262084

Cat. No.: B1667191
CAS No.: 253174-92-4
M. Wt: 425.5 g/mol
InChI Key: MFTQITSPGQORDA-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

an azetidinone-based tryptase inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31N7O5 B1667191 BMS-262084 CAS No. 253174-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-1-[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N7O5/c1-18(2,3)22-16(29)23-7-9-24(10-8-23)17(30)25-12(14(27)28)11(13(25)26)5-4-6-21-15(19)20/h11-12H,4-10H2,1-3H3,(H,22,29)(H,27,28)(H4,19,20,21)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTQITSPGQORDA-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2C(C(C2=O)CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2[C@@H]([C@H](C2=O)CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253174-92-4
Record name BMS-262084
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253174924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-262084
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0IR71971G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-262084

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-262084 is a potent, selective, and irreversible small-molecule inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. Preclinical studies have demonstrated its efficacy as an antithrombotic agent with a potentially favorable safety profile, particularly concerning bleeding risk. This document provides a comprehensive overview of the mechanism of action, pharmacological properties, and preclinical evaluation of this compound. It includes detailed summaries of quantitative data, methodologies of key experiments, and visual representations of its place in the coagulation pathway and experimental workflows.

Core Mechanism of Action

This compound is a 4-carboxy-2-azetidinone-containing compound that functions as an irreversible inhibitor of Factor XIa.[1][2][3] Its primary mechanism involves covalently binding to the active site of the FXIa enzyme, thereby blocking its ability to activate Factor IX. This targeted inhibition effectively dampens the propagation of the intrinsic coagulation cascade, a crucial pathway for thrombus growth and stabilization, without significantly impacting the extrinsic (Tissue Factor) pathway, which is vital for hemostasis.[1][4][5] This selectivity for the intrinsic pathway is believed to contribute to its antithrombotic effects with a reduced propensity for bleeding compared to broader-spectrum anticoagulants.[1][4]

Pharmacological Profile: Quantitative Data

The preclinical pharmacological characteristics of this compound have been quantified through various in vitro and in vivo studies. The data below summarizes its potency, selectivity, and effects on coagulation parameters.

Table 1: In Vitro Potency and Selectivity
Target EnzymeSpeciesIC50 ValueReference(s)
Factor XIa Human 2.8 nM [1][4][6]
TryptaseHuman5.0 nM (0.005 µM)[6]
TrypsinHuman50 nM (0.05 µM)[6]
UrokinaseHuman542 nM (0.542 µM)[6]
Plasma KallikreinHuman550 nM (0.55 µM)[6]
PlasminHuman1,700 nM (1.7 µM)[6]
Thrombin (Factor IIa)Human10,500 nM (10.5 µM)[6]
Factor IXaHuman17,400 nM (17.4 µM)[6]
Table 2: In Vitro and Ex Vivo Effects on Coagulation Parameters
AssayPlasma SpeciesParameterValueReference(s)
aPTTHumanEC2x0.14 µM[6]
aPTTRatEC2x2.2 µM[6]
aPTTRabbitEC2x*10.6 µM[2][7]
Prothrombin Time (PT)RabbitEffectNo Prolongation[2]
Thrombin Time (TT)RabbitEffectNo Prolongation[2]

*EC2x: Concentration required to double the baseline clotting time.

Table 3: In Vivo Antithrombotic Efficacy in Preclinical Models
Animal ModelSpeciesParameterDoseEffectReference(s)
Arteriovenous-Shunt Thrombosis (AVST)RabbitED50 0.4 mg/kg/h IV50% reduction in thrombus weight[2][7]
Venous Thrombosis (VT)RabbitED500.7 mg/kg/h IV50% reduction in thrombus weight[2][7]
Electrolytic Carotid Arterial Thrombosis (ECAT)RabbitED50**1.5 mg/kg/h IV50% increase in blood flow[2][7]
FeCl3-Induced Carotid Artery ThrombosisRatThrombus Weight12 mg/kg + 12 mg/kg/h IV73% reduction[6]

**ED50: Dose that produces 50% of the maximal effect.

Table 4: In Vivo Hemostatic Effects
Animal ModelSpeciesDoseBleeding Time (Fold-Increase vs. Control)Reference(s)
Cuticle Bleeding TimeRabbit3 mg/kg/h IV1.17 ± 0.04[2][7]
Cuticle Bleeding TimeRabbit10 mg/kg/h IV1.52 ± 0.07*[2][7]

*Statistically significant (P < 0.05) but slight increase.

Signaling Pathway and Experimental Workflow Visualizations

Coagulation Cascade and this compound Site of Action

The following diagram illustrates the intrinsic pathway of the coagulation cascade and the specific point of inhibition by this compound.

Figure 1. Inhibition of Factor XIa by this compound in the intrinsic coagulation cascade.
Workflow for Preclinical In Vivo Thrombosis Model

This diagram outlines the typical workflow for evaluating an antithrombotic agent like this compound in a preclinical animal model of arterial thrombosis.

Experimental_Workflow start Animal Acclimatization (e.g., Rabbit, Rat) anesthesia Anesthesia Administration start->anesthesia surgery Surgical Preparation (e.g., Carotid Artery Isolation) anesthesia->surgery baseline Baseline Measurement (e.g., Blood Flow) surgery->baseline dosing Drug Administration (this compound or Vehicle IV Infusion) baseline->dosing injury Induction of Thrombosis (e.g., FeCl3 Application or Electrical Injury) dosing->injury monitoring Continuous Monitoring (Blood Flow, Time to Occlusion) injury->monitoring endpoint Endpoint Measurement (Thrombus Excision and Weight) monitoring->endpoint analysis Data Analysis (Comparison between Groups) endpoint->analysis end Conclusion on Efficacy analysis->end

Figure 2. Generalized workflow for in vivo evaluation of this compound in thrombosis models.

Detailed Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are protocols for key experiments cited in the evaluation of this compound.

In Vitro Assay: Activated Partial Thromboplastin Time (aPTT)

This assay assesses the integrity of the intrinsic and common coagulation pathways.

  • Principle: Platelet-poor plasma (PPP) is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid substitute (cephalin) to activate the contact-dependent factors. The time to clot formation is measured after the addition of calcium chloride.[4]

  • Procedure:

    • Sample Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.

    • Reagent Preparation: Pre-warm aPTT reagent (containing activator and phospholipid) and 0.025 M calcium chloride (CaCl2) solution to 37°C.

    • Incubation: Pipette equal volumes (e.g., 50 µL) of PPP and the aPTT reagent into a coagulometer cuvette. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation.[8][9]

    • Clot Initiation and Measurement: Dispense an equal volume (e.g., 50 µL) of the pre-warmed CaCl2 solution into the cuvette to initiate the clotting cascade. Simultaneously, a timer is started. The time in seconds for a fibrin clot to form is recorded by the coagulometer's optical or mechanical detection system.[8][10]

    • Inhibitor Testing: To determine the EC2x, various concentrations of this compound are spiked into the plasma, and the aPTT is measured for each concentration. The concentration that doubles the baseline aPTT of the vehicle control is then calculated.

In Vivo Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis

This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial setting.

  • Principle: Topical application of ferric chloride to the adventitial surface of an artery induces oxidative stress and endothelial denudation, leading to the formation of an occlusive thrombus.[2][5]

  • Procedure (adapted for rat/mouse):

    • Anesthesia and Surgery: Anesthetize the animal (e.g., with ketamine/xylazine) and maintain body temperature. Make a midline cervical incision to expose the common carotid artery, carefully separating it from the vagus nerve.[2][6]

    • Blood Flow Monitoring: Place a Doppler flow probe around the artery to record baseline blood flow.[1]

    • Drug Administration: Administer this compound or vehicle via intravenous infusion, typically starting before the injury.

    • Vascular Injury: Apply a piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (e.g., 5-10%) directly onto the adventitial surface of the carotid artery for a fixed duration (e.g., 3 minutes).[1][2]

    • Thrombus Formation: After removing the filter paper, rinse the area with saline. Continuously monitor blood flow until complete vessel occlusion (zero flow) occurs or for a predetermined experimental duration (e.g., 30-60 minutes). The time from FeCl₃ application to stable occlusion is recorded.[1]

    • Endpoint Analysis: At the end of the experiment, the injured arterial segment containing the thrombus can be excised, and the thrombus can be isolated and weighed.

In Vivo Model: Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT)

This model creates a mixed platelet- and fibrin-rich thrombus through electrical injury.

  • Principle: A controlled electrical current applied to the external surface of an artery causes intimal damage, leading to thrombus formation.[3]

  • Procedure (adapted for rabbit):

    • Anesthesia and Surgery: Anesthetize the rabbit (e.g., with ketamine/xylazine). Isolate a segment of the common carotid artery.[3]

    • Instrumentation: Place an electromagnetic flow probe proximal to the injury site to monitor carotid blood flow (CBF).

    • Drug Administration: Infuse this compound or vehicle intravenously.

    • Electrical Injury: Apply a bipolar electrode to the external surface of the artery. Induce thrombosis by delivering a constant current (e.g., 4 mA) for a set duration (e.g., 3 minutes).[3]

    • Monitoring and Endpoint: Monitor CBF continuously for a period (e.g., 90 minutes) to assess the degree of occlusion. Afterward, the thrombus is carefully removed from the arterial segment and its wet weight is determined.[3]

In Vivo Model: Rabbit Cuticle Bleeding Time

This model assesses the impact of a compound on primary hemostasis.

  • Principle: A standardized incision is made in a vascularized area (the nail cuticle), and the time required for bleeding to cease is measured. This test is sensitive to platelet function and certain coagulation factor deficiencies.[11]

  • Procedure:

    • Anesthesia and Preparation: The rabbit is anesthetized or heavily sedated. The hair around the nail is clipped.

    • Drug Administration: this compound or vehicle is administered as per the study protocol.

    • Incision: A guillotine-type nail clipper is used to make a clean transection of the nail just into the quick, sufficient to produce a free flow of blood.[11]

    • Time Measurement: A stopwatch is started at the moment of incision. Blood is carefully blotted every 15-30 seconds with filter paper, ensuring the paper does not touch the wound itself, as this could disturb the forming clot.[11]

    • Endpoint: The time from incision until bleeding completely stops (no bloodstain on the filter paper) is recorded as the bleeding time. A pre-determined cutoff time is typically used.

Clinical Development Status

As of the latest available preclinical reports, there have been no studies published reporting the safety and efficacy of this compound in human clinical trials.[1][4] Its development status remains in the preclinical phase.

Conclusion

This compound is a well-characterized preclinical compound that acts as a selective, irreversible inhibitor of Factor XIa. In vitro data confirms its high potency and selectivity, while in vivo animal models of both arterial and venous thrombosis demonstrate its antithrombotic efficacy. A key feature highlighted in these studies is the separation of antithrombotic effects from a significant increase in bleeding time, supporting the hypothesis that targeting FXIa may offer a safer anticoagulation strategy. The detailed protocols and quantitative data presented herein provide a comprehensive foundation for researchers in the field of thrombosis and hemostasis.

References

In-Depth Technical Guide: Selectivity Profile of BMS-262084 Against Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-262084 is a potent and selective small molecule inhibitor of factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. Its mechanism of action involves irreversible inhibition of FXIa, making it a subject of interest for the development of novel antithrombotic therapies with a potentially wider therapeutic window and reduced bleeding risk compared to traditional anticoagulants. This technical guide provides a comprehensive overview of the selectivity profile of this compound against a panel of serine proteases, supported by detailed experimental methodologies and visual representations of relevant pathways and workflows.

Core Data: Protease Selectivity Profile

The inhibitory activity of this compound against human factor XIa and a range of other human serine proteases has been quantified to establish its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the compound's potency against its primary target versus off-target proteases.

ProteaseIC50 (nM)Fold Selectivity vs. Factor XIa
Factor XIa 2.8 1
Tryptase5.01.8
Trypsin5017.9
Urokinase542193.6
Plasma Kallikrein550196.4
Plasmin1700607.1
Thrombin (Factor IIa)105003750
Factor IXa174006214.3

Data compiled from publicly available sources.[1]

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of factor XIa.[1] This mechanism-based inhibition is a critical aspect of its pharmacological profile. The compound's primary target, Factor XIa, is a serine protease that plays a crucial role in the amplification of thrombin generation through the intrinsic pathway of the coagulation cascade.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Activation Factor IX Factor IX Factor XIa->Factor IX Activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Forms Complex Factor X Factor X Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Factor IXa Factor IXa Factor IXa->Factor X Activates Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Factor XIa Inhibits experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Add this compound dilutions and protease to microplate wells A->D B Prepare protease stock solution B->D C Prepare chromogenic substrate stock solution F Initiate reaction by adding chromogenic substrate C->F E Incubate at a controlled temperature (e.g., 37°C) D->E E->F G Monitor absorbance change over time using a plate reader F->G H Calculate the rate of reaction for each inhibitor concentration G->H I Plot reaction rate vs. inhibitor concentration and determine IC50 H->I

References

Unveiling the Antithrombotic Potential of BMS-262084: A Preclinical In-Depth Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antithrombotic effects of BMS-262084, a potent and selective irreversible inhibitor of Factor XIa (FXIa). The following sections detail the pharmacological profile of this compound, its efficacy in various animal models of thrombosis, and the associated bleeding risk, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams of its mechanism and experimental application.

Core Pharmacological Profile

This compound is a small molecule, 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of FXIa.[1][2][3] It demonstrates high selectivity for human FXIa with a half-maximal inhibitory concentration (IC50) of 2.8 nM.[4] The compound's inhibitory activity extends to human tryptase (IC50 = 5 nM), while showing significantly less potency against other coagulation-related proteases such as trypsin, urokinase, plasma kallikrein, plasmin, thrombin (Factor IIa), and Factor IXa.[4] This selectivity underscores its targeted mechanism of action within the intrinsic coagulation cascade.

In vitro studies have consistently shown that this compound prolongs the activated partial thromboplastin time (aPTT) without affecting the prothrombin time (PT), thrombin time (TT), or HepTest.[1][5][6] This is a key characteristic of FXIa inhibitors, indicating a specific impact on the intrinsic pathway of coagulation with minimal disruption to the extrinsic and common pathways.

Quantitative Efficacy and Coagulation Parameters

The preclinical efficacy of this compound has been demonstrated across multiple species and thrombosis models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesValueReference
IC50 (FXIa)Human2.8 nM[4]
IC50 (Tryptase)Human5 nM[4]
IC50 (Other Proteases)Human> 0.05 µM[4]
aPTT Doubling Conc. (EC2x)Human Plasma0.14 µM[7]
aPTT Doubling Conc. (EC2x)Rat Plasma2.2 µM[7]
aPTT Doubling Conc. (EC2x)Rabbit Plasma10.6 µM[1][6]

Table 2: In Vivo Antithrombotic Efficacy of this compound in Rabbit Models

Thrombosis ModelEndpointED50 (mg/kg/h, IV)Reference
Arteriovenous-Shunt Thrombosis (AVST)50% reduction in thrombus weight0.4[1][6]
Venous Thrombosis (VT)50% reduction in thrombus weight0.7[1][6]
Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT)50% increase in blood flow1.5[1][6]

Table 3: Antithrombotic Effects of this compound in Rat Models

Thrombosis ModelDose (mg/kg + mg/kg/h, IV)EffectReference
FeCl3-Induced Carotid Artery Thrombosis12 + 1273% reduction in thrombus weight[4][7]
FeCl3-Induced Vena Cava Thrombosis12 + 1297% reduction in thrombus weight[7]
FeCl3-Induced Vena Cava Thrombosis0.2 + 0.238% reduction in thrombus weight[7]
Tissue Factor-Induced Venous ThrombosisUp to 24 + 24No effect[7]

Signaling Pathway and Mechanism of Action

This compound exerts its antithrombotic effect by targeting Factor XIa within the intrinsic pathway of the coagulation cascade. The diagram below illustrates this mechanism.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Contact Contact Activation (e.g., negatively charged surface) FXII Factor XII Contact->FXII Activates FXIIa Factor XIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FX Factor X FIXa->FX Activates (with FVIIIa) FVIIIa Factor VIIIa FXa Factor Xa Prothrombin Prothrombin (Factor II) FXa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot BMS262084 This compound BMS262084->FXIa Irreversibly Inhibits experimental_workflow Start Start AnimalPrep Animal Preparation (Anesthesia, Surgical Exposure) Start->AnimalPrep Instrumentation Instrumentation (Flow Probe, Electrode, etc.) AnimalPrep->Instrumentation DrugAdmin This compound or Vehicle Administration (IV) Instrumentation->DrugAdmin ThrombusInduction Thrombus Induction (e.g., FeCl3, Electrical Current) DrugAdmin->ThrombusInduction Monitoring Continuous Monitoring (Blood Flow, aPTT) ThrombusInduction->Monitoring Endpoint Endpoint Measurement (Thrombus Weight, Patency) Monitoring->Endpoint DataAnalysis Data Analysis Endpoint->DataAnalysis End End DataAnalysis->End logical_relationship BMS262084 This compound InhibitFXIa Selective, Irreversible Inhibition of FXIa BMS262084->InhibitFXIa IntrinsicPathway Blocks Intrinsic Coagulation Pathway InhibitFXIa->IntrinsicPathway Antithrombotic Antithrombotic Efficacy (Reduced Thrombus Formation) IntrinsicPathway->Antithrombotic MinimalBleeding Minimal Impact on Hemostasis (Low Bleeding Risk) IntrinsicPathway->MinimalBleeding aPTT Prolonged aPTT IntrinsicPathway->aPTT PT Unaffected PT/TT IntrinsicPathway->PT

References

BMS-262084 Inhibition of Human Tryptase: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human tryptase, a tetrameric serine protease, is the most abundant secretory granule protein of mast cells. Upon mast cell degranulation in response to allergic and inflammatory stimuli, tryptase is released and has been implicated in the pathogenesis of various inflammatory conditions, including asthma. BMS-262084 is a potent and selective inhibitor of human tryptase, showing therapeutic potential for inflammatory diseases. This document provides a comprehensive technical guide on the inhibition of human tryptase by this compound, detailing its inhibitory profile, the experimental protocols for its characterization, and the underlying signaling pathways.

Quantitative Inhibitory Profile of this compound

This compound is a potent inhibitor of human tryptase with a reported half-maximal inhibitory concentration (IC50) of 5 nM[1]. It also exhibits potent, irreversible inhibition of factor XIa with an IC50 of 2.8 nM[1]. The compound demonstrates significant selectivity for tryptase and factor XIa over other related serine proteases.

Target EnzymeIC50Fold Selectivity vs. Tryptase
Human Tryptase5 nM[1]-
Human Factor XIa2.8 nM[1]1.8
Trypsin5 µM[1]1000
Urokinase542 µM[1]108400
Plasma Kallikrein550 µM[1]110000
Plasmin1.7 µM[1]340
Thrombin (Factor IIa)10.5 µM[1]2100
Factor IXa17.4 µM[1]3480

Mechanism of Action

This compound acts as an irreversible inhibitor of human tryptase[1]. This mechanism suggests that the compound likely forms a stable, covalent bond with a key residue in the active site of the tryptase enzyme, rendering it permanently inactive.

Experimental Protocols

In Vitro Tryptase Inhibition Assay (Fluorometric)

This protocol describes a representative method for determining the inhibitory activity of this compound against recombinant human β-tryptase.

Materials:

  • Recombinant human βII tryptase

  • This compound

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 100 µM EDTA, pH 7.4

  • Fluorogenic Substrate: N-tert-butoxycarbonyl-Gln-Ala-Arg-7-amino-4-methylcoumarin (Boc-QAR-AMC)

  • 96-well black microtiter plates

  • Fluorescence plate reader (Excitation: 367 nm, Emission: 468 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate varying concentrations of this compound with a fixed concentration of human βII tryptase (e.g., 10 pM - 1 nM) in the assay buffer. The incubation is typically carried out at room temperature for a defined period (e.g., 3 hours) to allow for the inhibitor to bind to the enzyme[2].

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate, Boc-QAR-AMC, to each well. A final substrate concentration of 200 µM (approximately 2 x Km) is commonly used[2].

  • Kinetic Measurement: Immediately measure the release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), kinetically over a period of 15 minutes, with readings taken every 30 seconds[2].

  • Data Analysis: Determine the initial velocity (Vmax) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

Tryptase-Mediated PAR2 Signaling Pathway

Human tryptase can activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, on the surface of various cells, including epithelial cells, endothelial cells, and neurons[3][4][5]. This activation triggers downstream signaling cascades that contribute to inflammation and other pathological responses. Inhibition of tryptase by this compound would block these downstream events.

Tryptase_PAR2_Signaling MastCell Mast Cell Degranulation Tryptase Human Tryptase MastCell->Tryptase PAR2 PAR2 Activation Tryptase->PAR2 BMS262084 This compound BMS262084->Tryptase GProtein G-Protein Signaling (Gq/11, G12/13) PAR2->GProtein PLC PLC Activation GProtein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Cascade (ERK1/2) Ca_PKC->MAPK Inflammation Pro-inflammatory Responses (e.g., Cytokine Release, Vasodilation) MAPK->Inflammation Tryptase_Inhibition_Workflow Start Start PrepInhibitor Prepare Serial Dilutions of this compound Start->PrepInhibitor AddEnzyme Add Human Tryptase to Microplate Wells Start->AddEnzyme AddInhibitor Add this compound Dilutions to Respective Wells PrepInhibitor->AddInhibitor AddEnzyme->AddInhibitor Incubate Incubate at Room Temperature AddInhibitor->Incubate AddSubstrate Add Fluorogenic Substrate (e.g., Boc-QAR-AMC) Incubate->AddSubstrate Measure Measure Fluorescence Kinetically AddSubstrate->Measure Analyze Calculate Initial Velocities and Determine IC50 Measure->Analyze End End Analyze->End

References

The Role of BMS-262084 in the Coagulation Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-262084 is a potent and selective small-molecule inhibitor of Factor XIa (FXIa), a critical enzyme in the intrinsic pathway of the coagulation cascade. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and its role as a potential antithrombotic agent. The information is compiled from various preclinical studies to support researchers and professionals in the field of drug development.

Introduction to this compound

This compound is a 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of FXIa.[1][2][3] Its high potency and selectivity for FXIa over other coagulation proteases make it a significant subject of research for novel anticoagulant therapies.[1][4] The inhibition of FXIa is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[5][6][7]

Mechanism of Action

This compound targets and irreversibly inhibits Factor XIa, a key serine protease in the amplification phase of the coagulation cascade.[3][4][6] By inhibiting FXIa, this compound effectively blocks the propagation of the intrinsic pathway, leading to a reduction in thrombin generation and subsequent fibrin clot formation.[6][7] This targeted action on an upstream component of the coagulation cascade is hypothesized to provide antithrombotic efficacy with a more favorable safety profile.[5][6]

Signaling Pathway of the Coagulation Cascade and this compound's Point of Intervention

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. This compound specifically intervenes in the intrinsic pathway.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates FXIa Factor XIa XI->FXIa Activated by XIIa IX Factor IX FXIa->IX Activates IXa Factor IXa X Factor X IXa->X Activates TF Tissue Factor VIIa Factor VIIa TF->VIIa Complexes with VII VII Factor VII VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin BMS262084 This compound BMS262084->FXIa Irreversibly Inhibits

Caption: The Coagulation Cascade and the inhibitory action of this compound on Factor XIa.

Quantitative Preclinical Data

The preclinical efficacy and selectivity of this compound have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity of this compound
Target EnzymeSpeciesIC50Selectivity Fold (vs. FXIa)Reference
Factor XIa Human 2.8 nM - [4]
TryptaseHuman5 nM~1.8[4]
TrypsinHuman50 nM~18[4]
UrokinaseHuman542 nM~194[4]
Plasma KallikreinHuman550 nM~196[4]
PlasminHuman1.7 µM~607[4]
Thrombin (Factor IIa)Human10.5 µM~3750[4]
Factor IXaHuman17.4 µM~6214[4]
Table 2: In Vitro Effects of this compound on Coagulation Parameters
AssayPlasma SourceEC2x (Concentration to double)Reference
Activated Partial Thromboplastin Time (aPTT)Human0.14 µM[4]
Activated Partial Thromboplastin Time (aPTT)Rat2.2 µM[4]
Activated Partial Thromboplastin Time (aPTT)Rabbit10.6 µM[1]
Prothrombin Time (PT)RabbitNo prolongation[1]
Thrombin Time (TT)RabbitNo prolongation[1]
Table 3: In Vivo Antithrombotic Efficacy of this compound in Animal Models
Animal ModelThrombosis ModelEndpointED50Reference
RabbitArteriovenous-Shunt Thrombosis (AVST)Thrombus weight reduction0.4 mg/kg/h IV[1]
RabbitVenous Thrombosis (VT)Thrombus weight reduction0.7 mg/kg/h IV[1]
RabbitElectrolytic-Mediated Carotid Arterial Thrombosis (ECAT)Increased blood flow1.5 mg/kg/h IV[1]
RatCarotid Artery ThrombosisThrombus weight reduction73% reduction at 12 mg/kg + 12 mg/kg/h IV[4]
Table 4: In Vivo Effects of this compound on Bleeding Time
Animal ModelDoseBleeding Time (Fold Increase vs. Control)Reference
Rabbit3 mg/kg/h IV1.17 ± 0.04[1]
Rabbit10 mg/kg/h IV1.52 ± 0.07[1]
P < 0.05 vs. control

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the methodologies used in key preclinical studies of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of this compound against FXIa and other serine proteases.

General Protocol:

  • Purified human serine proteases (Factor XIa, tryptase, trypsin, etc.) are used.

  • A chromogenic or fluorogenic substrate specific to each enzyme is prepared in a suitable buffer.

  • This compound is serially diluted to a range of concentrations.

  • The enzyme, substrate, and inhibitor are incubated together in microtiter plates.

  • The rate of substrate cleavage is measured spectrophotometrically or fluorometrically over time.

  • The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

  • IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vitro Plasma Coagulation Assays (aPTT, PT, TT)

Objective: To assess the effect of this compound on the intrinsic (aPTT), extrinsic (PT), and common (TT) pathways of coagulation in plasma.

General Protocol:

  • Citrated plasma from humans, rats, or rabbits is used.

  • This compound is spiked into the plasma at various concentrations.

  • For aPTT: Plasma is incubated with a contact activator (e.g., silica) and phospholipids. Coagulation is initiated by the addition of calcium chloride.

  • For PT: Coagulation is initiated by the addition of a reagent containing tissue factor and calcium chloride.

  • For TT: Coagulation is initiated by the addition of a known amount of thrombin.

  • The time to clot formation is measured using an automated coagulometer.

  • The concentration of this compound required to double the clotting time (EC2x) is calculated.

In Vivo Thrombosis Models

Objective: To evaluate the antithrombotic efficacy of this compound in preventing thrombus formation in live animal models.

Workflow for Arteriovenous-Shunt Thrombosis (AVST) Model in Rabbits:

AVST_Workflow start Anesthetize Rabbit iv_infusion Administer this compound or Vehicle via IV Infusion start->iv_infusion shunt_placement Place Arteriovenous Shunt Containing a Thrombogenic Surface iv_infusion->shunt_placement thrombosis_induction Allow Blood to Flow Through the Shunt for a Defined Period shunt_placement->thrombosis_induction shunt_removal Remove Shunt thrombosis_induction->shunt_removal thrombus_analysis Isolate and Weigh the Thrombus shunt_removal->thrombus_analysis end Data Analysis and Comparison thrombus_analysis->end

Caption: Experimental workflow for the rabbit arteriovenous-shunt thrombosis model.

Workflow for FeCl3-Induced Carotid Artery Thrombosis Model in Rats:

FeCl3_Workflow start Anesthetize Rat iv_infusion Administer this compound or Vehicle via IV Infusion start->iv_infusion artery_exposure Surgically Expose the Carotid Artery iv_infusion->artery_exposure injury_induction Apply Ferric Chloride (FeCl3) to the Artery to Induce Endothelial Injury artery_exposure->injury_induction blood_flow_monitoring Monitor Blood Flow and Vessel Patency injury_induction->blood_flow_monitoring thrombus_collection Excise the Arterial Segment and Weigh the Thrombus blood_flow_monitoring->thrombus_collection end Data Analysis and Comparison thrombus_collection->end

Caption: Experimental workflow for the rat FeCl3-induced carotid artery thrombosis model.

In Vivo Bleeding Time Assessment

Objective: To determine the effect of this compound on hemostasis by measuring bleeding time.

General Protocol (Cuticle Bleeding Time in Rabbits):

  • Rabbits are administered this compound or vehicle via intravenous infusion.

  • A standardized incision is made in the cuticle of a toenail.

  • The incision site is blotted with filter paper at regular intervals until bleeding ceases.

  • The time from incision to the cessation of bleeding is recorded as the bleeding time.

  • Results are often expressed as a fold-increase compared to the control group.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of Factor XIa. Preclinical data demonstrate its ability to effectively prevent thrombosis in various animal models with a minimal impact on bleeding time, particularly at therapeutic doses. These findings support the continued investigation of FXIa inhibitors as a promising new class of antithrombotic agents with an improved safety profile. This technical guide provides a comprehensive summary of the available data and methodologies to aid in the future research and development of such compounds. It is important to note that as of the latest available information, there have been no studies reporting the safety and efficacy of this compound in humans.[8][9]

References

The Discovery and Synthesis of BMS-262084: A Potent Inhibitor of Factor XIa and Tryptase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-262084 is a potent, selective, and irreversible small molecule inhibitor of factor XIa and human tryptase, demonstrating significant potential in thrombosis and inflammatory conditions.[1] This technical guide provides an in-depth overview of the discovery, stereoselective synthesis, and biological evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its inhibitory activity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and the process of its evaluation.

Introduction

The coagulation cascade is a complex series of enzymatic reactions essential for hemostasis. Factor XIa (FXIa) plays a crucial role in the intrinsic pathway of this cascade, amplifying the generation of thrombin and subsequent fibrin clot formation.[2] Dysregulation of this pathway can lead to thrombotic disorders. Similarly, human tryptase, a serine protease released from mast cells, is a key mediator in allergic and inflammatory responses.[1] The dual inhibition of both FXIa and tryptase presents a promising therapeutic strategy for a range of diseases.

This compound, a 4-carboxy-2-azetidinone-containing compound, emerged as a sub-nanomolar inhibitor of both human factor XIa and tryptase.[1] Its potent inhibitory activity and selectivity profile have made it a subject of significant interest in drug discovery and development. This document serves as a comprehensive resource for researchers, outlining the critical aspects of its discovery and synthesis.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of both human factor XIa and tryptase. Its irreversible inhibitory action and high selectivity make it a valuable tool for studying the roles of these enzymes in physiological and pathological processes.[1][2]

In Vitro Inhibitory Activity

The inhibitory potency of this compound against human factor XIa and a panel of other serine proteases has been quantified, demonstrating its high selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeIC50 (nM)
Human Factor XIa2.8
Human Tryptase5
Trypsin50
Urokinase542
Plasma Kallikrein550
Plasmin1700
Thrombin (Factor IIa)10500
Factor IXa17400

Table 1: In vitro inhibitory activity of this compound against various serine proteases.[1]

Anticoagulant and Antithrombotic Effects

This compound demonstrated significant anticoagulant effects by prolonging the activated partial thromboplastin time (aPTT) in both human and rat plasma.[1] In vivo studies in rats using a ferric chloride (FeCl3)-induced carotid artery thrombosis model showed that intravenous administration of this compound effectively reduces thrombus weight and improves vessel patency.[1][2]

SpeciesAssayEndpointValue
Human PlasmaaPTTConcentration to double aPTT0.14 µM
Rat PlasmaaPTTConcentration to double aPTT2.2 µM
RatFeCl3-induced carotid artery thrombosisDose-dependent reduction in thrombus weight73% reduction at 12 mg/kg + 12 mg/kg/h

Table 2: In vitro and in vivo antithrombotic activity of this compound.[1]

Stereoselective Synthesis of this compound

A highly stereoselective synthesis of this compound was developed, proceeding in 10 steps from D-ornithine with an overall yield of 30%.[3] A key feature of this synthesis is a highly diastereoselective demethoxycarbonylation step to form the trans-azetidinone core.

Synthetic Scheme Overview

The synthesis begins with the protection of D-ornithine, followed by a series of transformations to construct the azetidinone ring and introduce the necessary side chains. The detailed experimental protocol for each step is outlined below.

G D_Ornithine D-Ornithine Protected_Ornithine Protected Ornithine Derivative D_Ornithine->Protected_Ornithine Protection Diester Diester Intermediate Protected_Ornithine->Diester Coupling Trans_Azetidinone trans-Azetidinone Diester->Trans_Azetidinone Diastereoselective Demethoxycarbonylation BMS_262084 This compound Trans_Azetidinone->BMS_262084 Side-chain Elaboration & Deprotection

Caption: High-level overview of the stereoselective synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a summarized representation of the key steps in the synthesis of this compound, based on the published literature.

Step 1: Protection of D-Ornithine

  • D-ornithine is appropriately protected to allow for selective reactions at the different functional groups. Standard protecting group strategies for amino acids are employed.

Step 2: Coupling with a Malonate Derivative

  • The protected ornithine derivative is coupled with a suitably protected aminomalonate to form a diester intermediate.

Step 3: Diastereoselective Demethoxycarbonylation

  • This crucial step involves the highly diastereoselective removal of a methoxycarbonyl group from the diester intermediate to establish the trans-stereochemistry of the azetidinone ring. This transformation is a key innovation in the synthesis.

Step 4: Side-chain Elaboration

  • The piperazine-containing side chain is introduced onto the azetidinone core through a series of chemical modifications.

Step 5: Final Deprotection

  • The protecting groups are removed under appropriate conditions to yield the final product, this compound.

Step 6: Purification and Characterization

  • The final compound is purified using techniques such as chromatography. Its structure and purity are confirmed by analytical methods including NMR, mass spectrometry, and elemental analysis.

Mechanism of Action: Inhibition of the Coagulation Cascade

This compound exerts its anticoagulant effect by irreversibly inhibiting Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade. By blocking FXIa, this compound prevents the downstream activation of Factor IX, thereby reducing the amplification of the coagulation cascade and subsequent thrombin generation.

G cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin BMS262084 This compound BMS262084->FXIa Inhibits

Caption: Inhibition of the intrinsic coagulation pathway by this compound.

Experimental Workflows

The evaluation of this compound involves a multi-step process, from initial synthesis to in vitro and in vivo testing. The following diagram illustrates a typical experimental workflow.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Stereoselective Synthesis Purification Purification & Characterization Synthesis->Purification FXIa_Assay Factor XIa Inhibition Assay Purification->FXIa_Assay Tryptase_Assay Tryptase Inhibition Assay Purification->Tryptase_Assay Selectivity_Assay Serine Protease Selectivity Panel Purification->Selectivity_Assay aPTT_Assay aPTT Assay (Human & Rat Plasma) Purification->aPTT_Assay Thrombosis_Model FeCl3-Induced Carotid Artery Thrombosis Model (Rat) aPTT_Assay->Thrombosis_Model PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Thrombosis_Model->PK_PD_Studies

Caption: Experimental workflow for the synthesis and evaluation of this compound.

Detailed Experimental Protocols for Biological Assays

Factor XIa Inhibition Assay

Objective: To determine the IC50 value of this compound against human Factor XIa.

Materials:

  • Human Factor XIa

  • Chromogenic substrate for Factor XIa

  • Assay buffer (e.g., Tris-buffered saline with BSA)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add a fixed concentration of human Factor XIa to each well of the microplate.

  • Add the different concentrations of this compound to the wells and incubate for a predetermined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate.

  • Monitor the change in absorbance at the appropriate wavelength over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Tryptase Inhibition Assay

Objective: To determine the IC50 value of this compound against human tryptase.

Materials:

  • Human lung tryptase

  • Tryptase substrate (e.g., a chromogenic or fluorogenic peptide)

  • Assay buffer

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow a similar procedure as the Factor XIa inhibition assay, using human tryptase and its specific substrate.

  • The reaction progress is monitored by measuring the absorbance or fluorescence signal generated from the cleavage of the substrate.

  • The IC50 value is calculated from the dose-response curve.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the anticoagulant effect of this compound in plasma.

Materials:

  • Human or rat citrated plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution

  • This compound stock solution

  • Coagulometer

Procedure:

  • Pre-warm the plasma and reagents to 37°C.

  • Add different concentrations of this compound to plasma samples and incubate.

  • Add the aPTT reagent to the plasma sample and incubate for a specific time to activate the intrinsic pathway.

  • Initiate coagulation by adding CaCl2 solution.

  • Measure the time to clot formation using a coagulometer.

  • Determine the concentration of this compound required to double the baseline aPTT.

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats

Objective: To assess the in vivo antithrombotic efficacy of this compound.

Materials:

  • Anesthetized rats

  • Ferric chloride (FeCl3) solution

  • Surgical instruments

  • Flow probe and monitoring system

  • This compound formulation for intravenous administration

Procedure:

  • Anesthetize the rat and surgically expose the carotid artery.

  • Place a flow probe around the artery to monitor blood flow.

  • Administer this compound or vehicle intravenously.

  • Induce thrombosis by applying a filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period.

  • Monitor blood flow continuously until vessel occlusion occurs or for a predetermined observation period.

  • At the end of the experiment, isolate the thrombosed arterial segment and measure the thrombus weight.

  • Compare the time to occlusion and thrombus weight between the this compound-treated and vehicle-treated groups.

Conclusion

This compound stands out as a potent and selective dual inhibitor of factor XIa and tryptase. The development of a highly stereoselective synthesis has enabled its thorough biological evaluation. The data presented in this guide highlight its significant potential as a therapeutic agent for thrombotic and inflammatory diseases. The detailed protocols and workflows provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry and pharmacology.

References

An In-Depth Technical Guide to the Preclinical Pharmacology of BMS-262084

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-262084 is a potent and selective small molecule that acts as an irreversible inhibitor of Factor XIa (FXIa), a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1][2][3][4][5][6] By targeting FXIa, this compound represents a promising antithrombotic agent with the potential for a wider therapeutic window and a reduced risk of bleeding compared to traditional anticoagulants. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the irreversible inhibition of FXIa, leading to a reduction in thrombin generation and subsequent fibrin clot formation.[1][3][5]

In Vitro Activity

This compound demonstrates potent and selective inhibition of human FXIa. It also exhibits inhibitory activity against human tryptase.[3] The in vitro activity of this compound is summarized in the table below.

ParameterSpeciesValueReference
IC50 vs. Factor XIa Human2.8 nM[3][5]
IC50 vs. Human Tryptase Human5 nM[3]
Selectivity vs. Other Proteases Human>70-fold selective over tryptase, trypsin, urokinase, plasma kallikrein, plasmin, thrombin (Factor IIa), and Factor IXa.[3]
aPTT Doubling Concentration Human Plasma0.14 µM[3]
aPTT Doubling Concentration Rat Plasma2.2 µM[3]
EC2x for aPTT Rabbit Plasma10.6 µM[4][7]
In Vivo Efficacy in Preclinical Models

The antithrombotic efficacy of this compound has been evaluated in various rodent and rabbit models of arterial and venous thrombosis. Intravenous administration of this compound has been shown to dose-dependently reduce thrombus formation and improve blood flow.[1][2][4][5]

In rats, this compound has demonstrated efficacy in the ferric chloride (FeCl3)-induced model of carotid artery and vena cava thrombosis.[2][3][5]

Animal ModelDosing Regimen (Intravenous)Key FindingsReference
FeCl3-Induced Carotid Artery Thrombosis 2-12 mg/kg bolus + 2-12 mg/kg/h infusionReduced carotid artery thrombus weight by 73% at the highest dose. Improved vessel patency and integrated blood flow.[3]
FeCl3-Induced Vena Cava Thrombosis Not specifiedSignificantly decreased thrombus weight.[2][5]

In rabbits, the efficacy of this compound has been assessed in arteriovenous-shunt thrombosis (AVST), venous thrombosis (VT), and electrolytic-mediated carotid arterial thrombosis (ECAT) models.[4][7]

Animal ModelED50 (Intravenous Infusion)Key FindingsReference
Arteriovenous-Shunt Thrombosis (AVST) 0.4 mg/kg/hDose-dependent reduction in thrombus weight.[4][7]
Venous Thrombosis (VT) 0.7 mg/kg/hDose-dependent reduction in thrombus weight.[4][7]
Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) 1.5 mg/kg/hDose-dependent increase in blood flow.[4][7]
Safety Pharmacology

Preclinical studies have indicated a low bleeding propensity for this compound at therapeutic doses. In rat models, it did not significantly increase bleeding time.[2][5] In rabbits, only a slight increase in cuticle bleeding time was observed at high doses.[2][4][5] Furthermore, this compound did not affect platelet aggregation induced by ADP or collagen.[2][5]

Pharmacokinetics

As of the latest available information, detailed pharmacokinetic parameters for this compound, such as its half-life, clearance, and volume of distribution in preclinical species, have not been extensively published in the public domain. Preclinical studies have utilized intravenous administration, suggesting a focus on parenteral delivery in early development.[1][2][3][4][5][7] For context, other small molecule FXIa inhibitors in development have shown varying pharmacokinetic profiles, with some exhibiting half-lives that support once or twice-daily dosing in humans.[5][6][8] However, direct extrapolation to this compound is not possible.

Experimental Protocols

In Vitro Assays

The aPTT assay is a functional coagulation assay used to assess the intrinsic and common pathways of coagulation.[9][10]

Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid substitute. The addition of calcium chloride initiates the coagulation cascade, and the time to clot formation is measured.[9][11]

General Procedure:

  • Prepare platelet-poor plasma from citrated whole blood by centrifugation.[12]

  • Pre-warm the plasma sample and aPTT reagent to 37°C.[12]

  • In a cuvette, mix equal volumes of plasma and aPTT reagent.[12]

  • Incubate the mixture for a specified time (e.g., 3 minutes) at 37°C.[12]

  • Add a pre-warmed calcium chloride solution to initiate clotting and simultaneously start a timer.[12]

  • Record the time in seconds for a fibrin clot to form.[12]

In Vivo Thrombosis Models

This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial setting.[13][14][15][16]

Procedure Outline:

  • Anesthetize the rat (e.g., with sodium pentobarbital or isoflurane).[16]

  • Surgically expose the common carotid artery.[13][15]

  • Place a filter paper saturated with a ferric chloride solution (e.g., 7.5% - 50%) onto the adventitial surface of the artery for a defined period (e.g., 3-10 minutes) to induce endothelial injury and subsequent thrombosis.[2][13][15]

  • Monitor carotid artery blood flow using a Doppler flow probe to determine the time to occlusion.[14]

  • At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weight determined.[3]

The ECAT model provides a reproducible method for inducing arterial thrombosis.[1][17][18]

Procedure Outline:

  • Anesthetize the rabbit (e.g., with ketamine and xylazine).[1]

  • Surgically expose the carotid artery.

  • Induce thrombosis by applying a low electrical current (e.g., 4 mA for 3 minutes) to the arterial wall via an external bipolar electrode.[1]

  • Continuously monitor carotid blood flow to assess the antithrombotic effect of the test compound.[17]

  • The thrombus can be harvested at the end of the study for weight measurement.[17]

This model is used to assess thrombosis on a foreign surface, mimicking conditions such as those in extracorporeal circuits.[4][7][19]

Procedure Outline:

  • Anesthetize the rabbit.

  • Create an extracorporeal shunt by connecting the carotid artery and the jugular vein with a piece of tubing containing a thrombogenic surface (e.g., a silk thread or stents).[19][20]

  • Allow blood to circulate through the shunt for a defined period.

  • At the end of the experiment, remove the shunt and quantify the thrombus weight.

Visualizations

Signaling Pathway of the Intrinsic Coagulation Cascade and Inhibition by this compound

G Intrinsic Coagulation Pathway and this compound Inhibition Contact_Activation Contact Activation (e.g., negatively charged surface) FXII Factor XII Contact_Activation->FXII activates FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa Tenase_Complex Intrinsic Tenase Complex (FIXa + FVIIIa) FIXa->Tenase_Complex FVIIIa Factor VIIIa FVIIIa->Tenase_Complex FX Factor X Tenase_Complex->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin BMS_262084 This compound BMS_262084->FXIa irreversibly inhibits

Caption: Intrinsic coagulation pathway and the site of action of this compound.

Experimental Workflow for In Vivo Thrombosis Models

G General Workflow for In Vivo Thrombosis Models cluster_rat Rat FeCl3 Model cluster_rabbit Rabbit ECAT/AVST Model Rat_Anesthesia Anesthetize Rat Rat_Surgery Expose Carotid Artery Rat_Anesthesia->Rat_Surgery Rat_Drug_Admin Administer this compound (i.v.) Rat_Surgery->Rat_Drug_Admin Rat_Thrombosis Induce Thrombosis (FeCl3) Rat_Drug_Admin->Rat_Thrombosis Rat_Monitoring Monitor Blood Flow Rat_Thrombosis->Rat_Monitoring Rat_Endpoint Measure Thrombus Weight Rat_Monitoring->Rat_Endpoint Rabbit_Anesthesia Anesthetize Rabbit Rabbit_Surgery Surgical Preparation (Carotid Artery/AV Shunt) Rabbit_Anesthesia->Rabbit_Surgery Rabbit_Drug_Admin Administer this compound (i.v.) Rabbit_Surgery->Rabbit_Drug_Admin Rabbit_Thrombosis Induce Thrombosis (Electrical Current/Shunt) Rabbit_Drug_Admin->Rabbit_Thrombosis Rabbit_Monitoring Monitor Blood Flow/Shunt Patency Rabbit_Thrombosis->Rabbit_Monitoring Rabbit_Endpoint Measure Thrombus Weight/Blood Flow Rabbit_Monitoring->Rabbit_Endpoint

Caption: Generalized experimental workflow for preclinical thrombosis models.

Conclusion

This compound is a potent and selective irreversible inhibitor of Factor XIa with demonstrated antithrombotic efficacy in a range of preclinical models. Its mechanism of action, targeting the intrinsic coagulation pathway, holds the promise of effective thrombosis prevention with a potentially lower risk of bleeding complications compared to currently available anticoagulants. While the preclinical pharmacodynamic profile of this compound is well-characterized, further studies are needed to fully elucidate its pharmacokinetic properties and to establish its safety and efficacy in clinical settings. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the advancement of novel antithrombotic therapies.

References

BMS-262084: A Technical Guide to its Therapeutic Potential in Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events, including heart attack and stroke. The quest for safer and more effective antithrombotic agents is a critical area of pharmaceutical research. BMS-262084, a potent and selective irreversible inhibitor of Factor XIa (FXIa), has emerged as a promising candidate in preclinical studies. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and providing detailed experimental protocols for the pivotal assays and models used in its evaluation. The information presented herein is intended to support further research and development efforts in the field of antithrombotic therapy.

Introduction: The Role of Factor XIa in Thrombosis

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. While the extrinsic pathway, initiated by tissue factor, is crucial for hemostasis, the intrinsic pathway, where Factor XIa plays a key role, is now understood to be more significantly involved in the amplification and propagation of thrombosis.[1] This distinction has made FXIa an attractive target for the development of novel anticoagulants with the potential for a wider therapeutic window, offering antithrombotic efficacy with a reduced risk of bleeding complications.[1]

This compound is a small molecule, 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of FXIa.[2][3] Its mechanism of action and preclinical data suggest it may offer a promising new approach to the prevention and treatment of thrombotic diseases.

Mechanism of Action and In Vitro Profile

This compound exerts its anticoagulant effect by selectively and irreversibly inhibiting the enzymatic activity of Factor XIa. This inhibition disrupts the intrinsic pathway of the coagulation cascade, thereby reducing thrombin generation and subsequent fibrin clot formation.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: In Vitro Inhibition of Factor XIa and Other Proteases

Target EnzymeSpeciesIC50 (nM)Reference
Factor XIa Human 2.8 [3][4]
TryptaseHuman5[4]
TrypsinHuman50[4]
UrokinaseHuman542[4]
Plasma KallikreinHuman550[4]
PlasminHuman1700[4]
Thrombin (Factor IIa)Human10500[4]
Factor IXaHuman17400[4]

Table 2: Effect on Plasma Clotting Times

AssayPlasma SourceEC2x (Concentration to double clotting time) (µM)Reference
aPTT Human 0.14 [4]
aPTT Rat 2.2 [4]
aPTT Rabbit 10.6 [2]
Prothrombin Time (PT)Human, Rat, RabbitNot affected at up to 100 µM[2][4]
Thrombin Time (TT)RabbitNot affected[2]

Preclinical In Vivo Efficacy in Thrombosis Models

The antithrombotic potential of this compound has been evaluated in several well-established animal models of arterial and venous thrombosis.

Quantitative In Vivo Data

The tables below present the quantitative results from in vivo studies in rats and rabbits.

Table 3: Efficacy of this compound in a Rat Model of Arterial Thrombosis

ModelDosing Regimen (IV)EndpointResultReference
FeCl3-induced Carotid Artery Thrombosis 2-12 mg/kg + 2-12 mg/kg/hThrombus Weight73% reduction at 12 mg/kg + 12 mg/kg/h[4]
Vessel PatencyImproved[4]
Integrated FlowImproved[4]

Table 4: Efficacy of this compound in Rabbit Models of Thrombosis

ModelDosing Regimen (IV Infusion)ED50Reference
Arteriovenous-Shunt Thrombosis (AVST) mg/kg/h0.4[2]
Venous Thrombosis (VT) mg/kg/h0.7[2]
Electrolytic-mediated Carotid Arterial Thrombosis (ECAT) mg/kg/h1.5[2]

Table 5: Effect of this compound on Bleeding Time in Rabbits

Dosing Regimen (IV Infusion)Bleeding Time (fold-increase vs. control)P-valueReference
3 mg/kg/h 1.17 ± 0.04> 0.05[2]
10 mg/kg/h 1.52 ± 0.07< 0.05[2]

Signaling Pathways and Experimental Workflows

Visual representations of the coagulation cascade and experimental procedures are provided below to facilitate understanding.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin BMS262084 This compound BMS262084->XIa Inhibits

Figure 1: Simplified Coagulation Cascade and the Target of this compound.

experimental_workflow_rat cluster_prep Animal Preparation cluster_treatment Treatment and Injury cluster_measurement Data Collection Anesthesia Anesthetize Rat Surgery Expose Carotid Artery Anesthesia->Surgery Dosing Administer this compound or Vehicle (IV) Surgery->Dosing FeCl3 Apply FeCl3-soaked Filter Paper to Artery Dosing->FeCl3 Monitor Monitor Blood Flow FeCl3->Monitor Harvest Harvest Artery Segment Monitor->Harvest Weigh Measure Thrombus Weight Harvest->Weigh

Figure 2: Workflow for the FeCl3-induced Carotid Artery Thrombosis Model in Rats.

experimental_workflow_rabbit cluster_prep Animal Preparation cluster_models Thrombosis Models cluster_treatment Treatment cluster_data Data Collection Anesthesia Anesthetize Rabbit Surgery Surgical Preparation Anesthesia->Surgery Dosing IV Infusion of This compound or Vehicle Surgery->Dosing AVST Arteriovenous Shunt (AVST) ThrombusWeight Measure Thrombus Weight AVST->ThrombusWeight aPTT Ex vivo aPTT Measurement AVST->aPTT ECAT Electrolytic-mediated Carotid Arterial Thrombosis (ECAT) ECAT->ThrombusWeight BloodFlow Monitor Blood Flow (ECAT) ECAT->BloodFlow ECAT->aPTT Dosing->AVST Dosing->ECAT

Figure 3: General Experimental Workflow for Rabbit Thrombosis Models.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo experiments cited in this document.

In Vitro Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human Factor XIa.

Materials:

  • Human Factor XIa

  • Chromogenic substrate for FXIa

  • This compound

  • Assay buffer (e.g., Tris-buffered saline with BSA)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add a fixed concentration of human Factor XIa to each well.

  • Add the different concentrations of this compound to the wells containing Factor XIa and incubate for a predetermined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the specific substrate.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Objective: To assess the effect of this compound on the intrinsic and common pathways of coagulation in plasma.

Materials:

  • Citrated plasma (human, rat, or rabbit)

  • aPTT reagent (containing a contact activator like ellagic acid and phospholipids)

  • Calcium chloride (CaCl2) solution

  • This compound

  • Coagulometer

Protocol:

  • Prepare dilutions of this compound in saline or an appropriate vehicle.

  • Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix a defined volume of plasma with the desired concentration of this compound.

  • Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.[5][6]

  • Initiate the clotting reaction by adding a defined volume of pre-warmed CaCl2 solution.

  • The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This is the aPTT.

  • Determine the concentration of this compound required to double the baseline aPTT (EC2x).

In Vivo Models

Objective: To evaluate the antithrombotic efficacy of this compound in a model of arterial thrombosis.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., sodium pentobarbital)

  • Ferric chloride (FeCl3) solution (e.g., 10-35%)[7][8]

  • Filter paper

  • Surgical instruments

  • Doppler flow probe

  • This compound for intravenous administration

Protocol:

  • Anesthetize the rat and surgically expose the left common carotid artery.[7]

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Administer this compound or vehicle as an intravenous bolus followed by a continuous infusion.

  • Apply a piece of filter paper (e.g., 1x2 mm) saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3-15 minutes) to induce endothelial injury and subsequent thrombus formation.[7][8][9]

  • Remove the filter paper and continuously monitor carotid artery blood flow for a set duration (e.g., 60-90 minutes).

  • At the end of the experiment, excise the injured arterial segment and weigh the thrombus.

  • Endpoints include time to occlusion, restoration of blood flow, and thrombus weight.

Objective: To assess the efficacy of this compound in a model of venous-like thrombosis.

Materials:

  • New Zealand White rabbits

  • Anesthetic

  • Silastic tubing to create the shunt

  • Surgical instruments

  • This compound for intravenous administration

Protocol:

  • Anesthetize the rabbit and surgically expose the carotid artery and jugular vein.

  • Create an extracorporeal arteriovenous shunt by cannulating the carotid artery and jugular vein with Silastic tubing. A thrombogenic surface (e.g., a silk thread) is often placed within the tubing.

  • Administer this compound or vehicle as an intravenous infusion.

  • Allow blood to flow through the shunt for a predetermined period (e.g., 40 minutes).

  • After the designated time, clamp the shunt, remove it, and weigh the thrombus formed on the thrombogenic surface.

Objective: To evaluate the antithrombotic effect of this compound in a model of electrically induced arterial thrombosis.

Materials:

  • New Zealand White rabbits

  • Anesthetic

  • Needle electrode

  • Direct current source

  • Doppler flow probe

  • Surgical instruments

  • This compound for intravenous administration

Protocol:

  • Anesthetize the rabbit and surgically expose the carotid artery.[10]

  • Place a Doppler flow probe proximal to the site of injury to monitor blood flow.

  • Administer this compound or vehicle as an intravenous infusion.

  • Induce thrombosis by inserting a needle electrode into the arterial lumen and applying a constant anodal current (e.g., 250 µA - 4 mA) for a specific duration (e.g., 3 minutes).[10][11]

  • Monitor carotid blood flow continuously for a set period (e.g., 90 minutes).

  • At the end of the observation period, excise the thrombosed arterial segment and determine the thrombus weight.

  • Efficacy is assessed by the reduction in thrombus weight and the maintenance or restoration of blood flow.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a novel antithrombotic agent. Its potent and selective inhibition of Factor XIa translates to significant efficacy in various animal models of thrombosis. Importantly, the separation between its antithrombotic effects and a significant increase in bleeding time suggests a favorable safety profile, a key objective in the development of new anticoagulants.

To date, there have been no published clinical trials of this compound in humans.[3] The promising preclinical profile warrants further investigation to determine its safety, pharmacokinetics, and efficacy in human subjects. Future studies should focus on establishing the therapeutic window in clinical settings and exploring its potential in various thrombotic indications, such as the prevention of venous thromboembolism, and the secondary prevention of ischemic events in patients with atrial fibrillation or acute coronary syndrome. The development of this compound and other Factor XIa inhibitors represents a significant step forward in the pursuit of safer and more effective anticoagulation.

References

Methodological & Application

Application Notes and Protocols for BMS-262084 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-262084 is a potent and irreversible inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] Its inhibitory activity makes it a subject of interest for the development of novel antithrombotic agents.[1][3] this compound also demonstrates inhibitory effects on human tryptase.[2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound is a 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of FXIa.[1] By inhibiting FXIa, this compound disrupts the coagulation cascade, leading to a prolongation of the activated partial thromboplastin time (aPTT), a measure of the intrinsic and common pathways of coagulation.[1][4][5] This targeted inhibition of FXIa is the basis for its antithrombotic effects.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against its primary target, FXIa, and its selectivity against other related proteases.

Table 1: Inhibitory Potency of this compound

Target EnzymeIC50 (nM)
Human Factor XIa2.8[2]
Human Tryptase5[2]

Table 2: Selectivity Profile of this compound

ProteaseIC50 (µM)Selectivity vs. Factor XIa
Tryptase0.005[2]> 70-fold
Trypsin0.05[2]> 17,800-fold
Urokinase0.542[2]> 193,500-fold
Plasma Kallikrein0.55[2]> 196,400-fold
Plasmin1.7[2]> 607,100-fold
Thrombin (Factor IIa)10.5[2]> 3,750,000-fold
Factor IXa17.4[2]> 6,214,000-fold

Table 3: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)

Plasma SourceEC2x (Concentration to double aPTT) (µM)
Human0.14[2]
Rat2.2[2]
Rabbit10.6[4]

Signaling Pathway Diagram

The following diagram illustrates the role of Factor XIa in the intrinsic coagulation cascade and the point of inhibition by this compound.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin BMS262084 This compound BMS262084->XIa Inhibits

Caption: Intrinsic pathway of the coagulation cascade and inhibition by this compound.

Experimental Protocols

Factor XIa (FXIa) Inhibition Assay (Chromogenic)

This protocol describes a method to determine the inhibitory activity of this compound on human Factor XIa using a chromogenic substrate.

Workflow Diagram:

FXIa_Inhibition_Workflow A Prepare Reagents (Buffer, FXIa, Substrate, This compound) B Add Buffer, this compound, and FXIa to Microplate A->B C Incubate B->C D Add Chromogenic Substrate C->D E Measure Absorbance at 405 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the Factor XIa chromogenic inhibition assay.

Materials:

  • Human Factor XIa (purified)

  • Chromogenic FXIa substrate (e.g., S-2366 or a fluorogenic substrate like Boc-Glu(OBzl)-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human FXIa in assay buffer. The final concentration in the well should be approximately 0.5 to 1 nM.

    • Prepare a working solution of the chromogenic substrate in assay buffer. The final concentration in the well should be at or near the Km of the enzyme for the substrate.

    • Prepare a serial dilution of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Protocol:

    • To each well of a 96-well microplate, add:

      • 85 µL of assay buffer

      • 5 µL of the this compound serial dilution (or vehicle control)

      • 5 µL of the human FXIa working solution

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 5 µL of the chromogenic substrate solution to each well.

    • Immediately measure the change in absorbance at 405 nm over time using a microplate reader at 37°C.

  • Data Analysis:

    • Determine the initial rate of substrate hydrolysis (V) for each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol outlines the procedure to assess the effect of this compound on the clotting time of plasma.

Workflow Diagram:

aPTT_Workflow A Prepare Platelet-Poor Plasma (PPP) B Incubate PPP with This compound A->B C Add aPTT Reagent (Activator + Phospholipid) B->C D Incubate C->D E Add CaCl2 to Initiate Clotting D->E F Measure Time to Clot Formation E->F

Caption: Workflow for the activated partial thromboplastin time (aPTT) assay.

Materials:

  • Citrated human, rat, or rabbit plasma

  • aPTT reagent (containing a contact activator like ellagic acid, silica, or kaolin, and a phospholipid substitute)

  • 0.025 M Calcium Chloride (CaCl2) solution

  • This compound stock solution (in DMSO)

  • Coagulometer or a microplate reader capable of kinetic measurements

Procedure:

  • Plasma Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

  • Assay Protocol:

    • Pre-warm the aPTT reagent and CaCl2 solution to 37°C.

    • In a coagulometer cuvette or a microplate well, mix 90 µL of PPP with 10 µL of a this compound dilution (or vehicle control).

    • Incubate the mixture at 37°C for 3-5 minutes.

    • Add 100 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.

    • Initiate the clotting reaction by adding 100 µL of the pre-warmed 0.025 M CaCl2 solution.

    • Simultaneously start a timer and measure the time until a fibrin clot is formed.

  • Data Analysis:

    • Record the clotting time in seconds for each concentration of this compound.

    • Determine the concentration of this compound required to double the clotting time (EC2x) compared to the vehicle control.

Protease Selectivity Assay

This protocol provides a general framework for assessing the selectivity of this compound against a panel of serine proteases. The specific conditions for each enzyme (e.g., substrate concentration) should be optimized based on the enzyme's kinetic properties.

Procedure:

  • Follow the general procedure for the FXIa Inhibition Assay described above.

  • Substitute Factor XIa with the individual proteases to be tested (e.g., trypsin, urokinase, plasma kallikrein, plasmin, thrombin, Factor IXa).

  • Use a specific chromogenic or fluorogenic substrate for each respective protease. The substrate concentration should be at or near the Km for each enzyme-substrate pair.

  • Determine the IC50 value for this compound against each protease.

  • Calculate the selectivity ratio by dividing the IC50 of the off-target protease by the IC50 of Factor XIa.

References

Application Note: Activated Partial Thromboplastin Time (aPTT) Assay for the Functional Assessment of BMS-262084, a Factor XIa Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for utilizing the Activated Partial Thromboplastin Time (aPTT) assay to evaluate the pharmacological activity of BMS-262084, a potent and irreversible inhibitor of Factor XIa (FXIa).[1][2] The aPTT assay serves as a crucial tool for assessing compounds that target the intrinsic pathway of the coagulation cascade. This compound selectively prolongs the aPTT in a concentration-dependent manner without affecting the prothrombin time (PT), making the aPTT a reliable pharmacodynamic biomarker for its anticoagulant effect.[3] This note includes quantitative data on this compound's activity, a detailed experimental protocol for in vitro testing, and diagrams illustrating the mechanism of action and experimental workflow.

Introduction to this compound and the aPTT Assay

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[4] The intrinsic pathway is initiated by contact activation and involves a cascade of clotting factors, including Factor XI (FXI).[4] Its activated form, FXIa, plays a significant role in amplifying thrombin generation, making it a key target for novel antithrombotic therapies.[4][5]

This compound is a small-molecule, 4-carboxy-2-azetidinone-containing irreversible inhibitor of FXIa.[3][5] It demonstrates high selectivity for FXIa over other coagulation proteases.[1][2] The Activated Partial Thromboplastin Time (aPTT) assay is a functional coagulation test that measures the integrity of the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, and I).[6][7] By inhibiting FXIa, this compound directly interferes with the intrinsic pathway, leading to a measurable prolongation of the clotting time in the aPTT assay.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its anticoagulant effect by irreversibly binding to and inactivating Factor XIa. This action prevents the subsequent activation of Factor IX to Factor IXa, a critical step in the intrinsic pathway's amplification of the coagulation cascade. The aPTT test is initiated by adding a contact activator (e.g., ellagic acid, silica) and phospholipids, which activate the intrinsic pathway. The time until clot formation is measured after the addition of calcium.[8][9] The inhibitory action of this compound on FXIa slows this process, resulting in a prolonged aPTT.

coagulation_pathway Coagulation Cascade and Inhibition by this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa X FX XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa VIII FVIII VIIIa FVIIIa VIII->VIIIa XIIa->XI XIa->IX IXa->X VIIIa->X VII FVII VIIa_TF FVIIa-TF Complex VII->VIIa_TF TF Tissue Factor TF->VIIa_TF VIIa_TF->X Xa FXa X->Xa V FV Va FVa V->Va Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (FI) Fibrin Fibrin Clot Fibrinogen->Fibrin Xa->Prothrombin Va->Prothrombin Thrombin->XI Thrombin->VIII Thrombin->V Thrombin->Fibrinogen inhibitor This compound inhibitor->XIa APTT_box aPTT measures PT_box PT measures experimental_workflow start Start prep_plasma Prepare Plasma & This compound Dilutions start->prep_plasma pipette_plasma Pipette 50 µL Plasma into Test Tube prep_plasma->pipette_plasma add_inhibitor Add this compound or Vehicle Incubate (e.g., 2 min at 37°C) pipette_plasma->add_inhibitor add_aptt Add 50 µL aPTT Reagent add_inhibitor->add_aptt incubate_aptt Incubate for 3-5 min at 37°C add_aptt->incubate_aptt add_calcium Add 50 µL pre-warmed CaCl₂ Start Timer Simultaneously incubate_aptt->add_calcium detect_clot Detect Clot Formation (Visually or by Coagulometer) add_calcium->detect_clot record_time Record Clotting Time (sec) detect_clot->record_time analyze Analyze Data: Plot Time vs. Concentration record_time->analyze end End analyze->end

References

Application Notes and Protocols for BMS-262084 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-262084 is a potent and irreversible small molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] Its selective action on FXIa makes it a promising candidate for antithrombotic therapy with a potentially lower risk of bleeding compared to traditional anticoagulants.[4] These application notes provide a summary of reported in vivo dosages and detailed protocols for common animal models used to evaluate the efficacy of this compound.

Mechanism of Action

This compound is a 4-carboxy-2-azetidinone-containing compound that irreversibly inhibits FXIa.[3] By inhibiting FXIa, this compound effectively blocks the amplification of the coagulation cascade, a critical process in the formation of thrombi.[5] This targeted inhibition leads to a prolongation of the activated partial thromboplastin time (aPTT) without significantly affecting the prothrombin time (PT), indicating its specific effect on the intrinsic pathway.[1]

Signaling Pathway

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. The intrinsic pathway, where Factor XIa plays a crucial role, is initiated by contact activation.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Activation Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates (with Factor VIIIa) Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Complex Formation Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates (with Factor Va) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor XIIIa This compound This compound This compound->Factor XIa Inhibits

Caption: The Coagulation Cascade and the inhibitory action of this compound on Factor XIa.

Data Presentation: In Vivo Dosages of this compound

The following table summarizes the intravenous dosages of this compound used in various preclinical animal models of thrombosis.

Animal ModelSpeciesRoute of AdministrationDosageKey FindingsCitations
Ferric Chloride (FeCl₃)-Induced Carotid Artery ThrombosisRatIntravenous (bolus + infusion)2-12 mg/kg + 2-12 mg/kg/hDose-dependent reduction in thrombus weight and increased carotid blood flow. 73% reduction in thrombus weight at the highest dose.[2][3]
Venous Thrombosis (FeCl₃-induced vena cava injury)RatIntravenous (bolus + infusion)Up to 12 mg/kg + 12 mg/kg/hSignificant decrease in thrombus weight. 97% maximum reduction at the highest dose.[3]
Arteriovenous Shunt Thrombosis (AVST)RabbitIntravenous Infusion0.4 mg/kg/h (ED₅₀)Dose-dependent antithrombotic effects.[1][6]
Venous Thrombosis (VT)RabbitIntravenous Infusion0.7 mg/kg/h (ED₅₀)Dose-dependent antithrombotic effects.[1]
Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT)RabbitIntravenous Infusion1.5 mg/kg/h (ED₅₀)Dose-dependent increase in carotid blood flow.[1][5]
Cuticle Bleeding TimeRabbitIntravenous Infusion3 and 10 mg/kg/hSlight but significant increase in bleeding time only at the high dose of 10 mg/kg/h.[1]

ED₅₀: Dose that reduced thrombus weight or increased blood flow by 50% of the control.

Experimental Protocols

Drug Preparation and Administration

Objective: To prepare this compound for intravenous administration in animal studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Syringes and needles

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the working solution for intravenous infusion, follow this example for a 1 mL solution:

    • Take 100 µL of the 25 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to reach a final volume of 1 mL.

  • The final concentration of the working solution should be adjusted based on the desired dosage and the animal's body weight.

  • Administer the solution intravenously, typically as a bolus injection followed by a continuous infusion for the duration of the experiment.[3]

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats

Objective: To induce arterial thrombosis in rats to evaluate the antithrombotic efficacy of this compound.

fecl3_workflow Anesthetize Rat Anesthetize Rat Expose Carotid Artery Expose Carotid Artery Anesthetize Rat->Expose Carotid Artery Administer this compound (i.v.) Administer this compound (i.v.) Expose Carotid Artery->Administer this compound (i.v.) Apply FeCl3-soaked filter paper Apply FeCl3-soaked filter paper Administer this compound (i.v.)->Apply FeCl3-soaked filter paper Monitor Blood Flow Monitor Blood Flow Apply FeCl3-soaked filter paper->Monitor Blood Flow Measure Thrombus Weight Measure Thrombus Weight Monitor Blood Flow->Measure Thrombus Weight

Caption: Experimental workflow for the FeCl₃-induced carotid artery thrombosis model in rats.

Materials:

  • Male Sprague-Dawley rats (300-400 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments (scissors, forceps)

  • Filter paper

  • Ferric chloride (FeCl₃) solution (e.g., 10-50%)

  • Doppler flow probe

  • Sutures

Protocol:

  • Anesthetize the rat using an appropriate anesthetic.

  • Make a midline cervical incision and carefully dissect to expose the common carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Administer this compound or vehicle control intravenously as a bolus followed by a continuous infusion.

  • Saturate a small piece of filter paper with FeCl₃ solution and apply it to the surface of the carotid artery for a defined period (e.g., 10-15 minutes).

  • Remove the filter paper and continue to monitor blood flow until occlusion occurs or for a predetermined duration.

  • At the end of the experiment, euthanize the animal, excise the thrombosed arterial segment, and weigh the thrombus.

Arteriovenous Shunt (AVS) Thrombosis Model in Rabbits

Objective: To evaluate the effect of this compound on thrombus formation in an extracorporeal shunt in rabbits.

Materials:

  • Male New Zealand White rabbits

  • Anesthetic

  • Polyethylene tubing

  • Silk thread

  • Surgical instruments

  • Hemostat

Protocol:

  • Anesthetize the rabbit.

  • Isolate the carotid artery and the contralateral jugular vein.

  • Insert cannulas into both vessels and connect them with a piece of polyethylene tubing containing a silk thread to provide a thrombogenic surface.

  • Initiate blood flow through the shunt.

  • Administer this compound or vehicle control as an intravenous infusion starting before the shunt is opened and continuing throughout the experiment.[1]

  • After a set period (e.g., 40 minutes), clamp the shunt, remove it, and weigh the thrombus formed on the silk thread.

Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) Model in Rabbits

Objective: To induce arterial thrombosis via electrical injury in rabbits to assess the efficacy of this compound.

Materials:

  • Male New Zealand White rabbits

  • Anesthetic

  • Needle electrode

  • DC power source

  • Doppler flow probe

  • Surgical instruments

Protocol:

  • Anesthetize the rabbit and expose the carotid artery.

  • Place a Doppler flow probe to monitor blood flow.

  • Administer this compound or vehicle control intravenously.

  • Insert a needle electrode into the arterial lumen and apply a constant anodal current (e.g., 4 mA for 3 minutes) to induce endothelial injury and thrombus formation.[3]

  • Monitor carotid blood flow continuously to determine the time to occlusion.

Conclusion

This compound has demonstrated significant antithrombotic efficacy in various preclinical animal models of thrombosis. The provided dosages and protocols offer a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this Factor XIa inhibitor. Careful adherence to established methodologies is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Intravenous Administration of BMS-262084 in Rats and Rabbits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of the available preclinical data on the intravenous (IV) administration of BMS-262084, a potent and irreversible inhibitor of Factor XIa (FXIa), in rat and rabbit models of thrombosis. The provided protocols are intended to guide researchers in designing and executing similar in vivo studies.

Overview of this compound

This compound is a small molecule inhibitor that selectively targets Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade. By inhibiting FXIa, this compound effectively reduces thrombus formation with a potentially lower risk of bleeding compared to traditional anticoagulants. Its mechanism of action makes it a person of interest for the prevention and treatment of thromboembolic disorders.

Quantitative Data Summary

The following tables summarize the reported efficacy and pharmacodynamic effects of intravenously administered this compound in rabbit and rat models.

Table 1: Intravenous Administration of this compound in Rabbit Thrombosis Models
Experimental ModelDosing Regimen (IV Infusion)Efficacy (ED50)¹Effect on aPTTEffect on Bleeding Time (BT)
Arteriovenous-Shunt Thrombosis (AVST)0.4 mg/kg/h0.4 mg/kg/hDose-dependent increase1.17 ± 0.04 fold-increase at 3 mg/kg/h
Venous Thrombosis (VT)0.7 mg/kg/h0.7 mg/kg/hDose-dependent increase1.52 ± 0.07 fold-increase at 10 mg/kg/h[1]
Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT)1.5 mg/kg/h1.5 mg/kg/hDose-dependent increaseNot specified in the study

¹ED50: Dose that reduced thrombus weight or increased blood flow by 50% of the control.[1]

Table 2: Intravenous Administration of this compound in a Rat Thrombosis Model
Experimental ModelDosing Regimen (IV)Efficacy
Ferric Chloride (FeCl₃)-Induced Carotid Artery ThrombosisBolus + InfusionDose-dependent reduction in thrombus weight and increase in carotid blood flow.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments involving the intravenous administration of this compound.

Drug Formulation for Intravenous Administration

A common method for preparing this compound for intravenous injection involves the use of a co-solvent system to ensure solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Protocol:

  • Dissolve the required amount of this compound powder in DMSO to create a stock solution.

  • In a separate sterile container, mix the appropriate volumes of PEG300 and Tween-80.

  • Slowly add the this compound stock solution to the PEG300/Tween-80 mixture while vortexing to ensure complete mixing.

  • Add saline to the mixture to achieve the final desired concentration. A typical final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Visually inspect the solution for any precipitation. If necessary, gentle warming or sonication can be used to aid dissolution. The final solution should be clear.

Rabbit Arteriovenous-Shunt Thrombosis (AVST) Model

This model is used to evaluate the efficacy of antithrombotic agents in a setting that mimics thrombosis on a foreign surface.

Materials:

  • Male New Zealand White rabbits

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Silicone tubing

  • Surgical instruments

  • Infusion pump

Protocol:

  • Anesthetize the rabbit according to an approved institutional protocol.

  • Surgically expose the carotid artery and the contralateral jugular vein.

  • Create an arteriovenous shunt by inserting a length of silicone tubing between the carotid artery and the jugular vein. The tubing contains a thrombogenic surface, such as cotton threads or overlapping stents, to induce thrombus formation.

  • Administer this compound or vehicle via a continuous intravenous infusion into a marginal ear vein, starting one hour before the initiation of the shunt.

  • Allow blood to circulate through the shunt for a predetermined period (e.g., 1 hour).

  • At the end of the experiment, clamp the shunt and carefully remove it.

  • Excise the thrombus from the tubing and determine its wet weight.

  • Collect blood samples at various time points to measure pharmacodynamic markers such as aPTT.

Rabbit Venous Thrombosis (VT) Model

This model assesses the ability of a compound to prevent the formation of fibrin-rich venous thrombi.

Materials:

  • Male New Zealand White rabbits

  • Anesthetic agents

  • Surgical instruments

  • Thrombogenic stimulus (e.g., cotton threads, PE tubing)

  • Infusion pump

Protocol:

  • Anesthetize the rabbit as per the approved protocol.

  • Isolate a segment of the jugular vein or vena cava.

  • Induce stasis by ligating the vessel at two points.

  • Introduce a thrombogenic stimulus, such as a piece of cotton thread or polyethylene tubing containing threads, into the isolated segment.[2]

  • Administer this compound or vehicle as a continuous IV infusion, typically starting one hour before the induction of thrombosis.[1]

  • After a set period (e.g., 2 hours), ligate the vessel segment and remove it.

  • Isolate and weigh the formed thrombus.

  • Collect blood for coagulation parameter analysis.

Rat Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This widely used model evaluates the efficacy of antithrombotic agents in preventing arterial thrombosis induced by chemical injury.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic agents (e.g., sodium pentobarbital)

  • Ferric chloride (FeCl₃) solution (e.g., 50%)

  • Filter paper

  • Surgical instruments

  • Doppler flow probe

Protocol:

  • Anesthetize the rat according to an approved protocol.

  • Make a midline incision in the neck to expose the common carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Administer this compound or vehicle intravenously, either as a bolus injection followed by a continuous infusion or as a continuous infusion alone.

  • Apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 10 minutes) to induce endothelial injury and subsequent thrombosis.

  • Monitor carotid artery blood flow continuously. The time to occlusion is a key endpoint.

  • At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weighed.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Intrinsic_Pathway Intrinsic Pathway Extrinsic_Pathway Extrinsic Pathway Common_Pathway Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates FVIIIa Factor VIIIa FVIIIa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin (Clot) Fibrinogen->Fibrin Tissue_Factor Tissue Factor FVIIa Factor VIIa FVIIa->FX Activates FVa Factor Va FVa->Prothrombin BMS262084 This compound BMS262084->FXIa Inhibits

Caption: Mechanism of action of this compound in the coagulation cascade.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (Rat or Rabbit) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Drug_Formulation Prepare this compound IV Formulation IV_Admin Intravenous Administration of this compound/Vehicle Drug_Formulation->IV_Admin Anesthesia->IV_Admin Thrombosis_Induction Induce Thrombosis (e.g., FeCl₃, Shunt) IV_Admin->Thrombosis_Induction Monitoring Monitor Parameters (Blood Flow, aPTT, etc.) Thrombosis_Induction->Monitoring Data_Collection Collect Samples (Thrombus, Blood) Monitoring->Data_Collection Data_Analysis Analyze Data (Thrombus Weight, Coagulation Assays) Data_Collection->Data_Analysis Results Evaluate Efficacy and Pharmacodynamics Data_Analysis->Results

Caption: General experimental workflow for evaluating this compound.

References

BMS-262084 solubility and solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, solution preparation, storage, and mechanism of action of BMS-262084, a potent and selective factor XIa (FXIa) inhibitor.

Properties of this compound

This compound is a small molecule, 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of Factor XIa.[1][2][3] It has demonstrated efficacy as an antithrombotic agent in preclinical studies.[1][2][3][4]

PropertyValue
Molecular Formula C₁₈H₃₁N₇O₅
Molecular Weight 425.48 g/mol
CAS Number 253174-92-4
Appearance White to off-white solid
Mechanism of Action Irreversible inhibitor of Factor XIa (FXIa)[1][2][4]
IC₅₀ 2.8 nM for human Factor XIa[1][2][4]

Solubility of this compound

The solubility of this compound in various solvents is crucial for the preparation of stock and working solutions for in vitro and in vivo experiments.

SolventSolubilityMolar Concentration (mM)Notes
DMSO 50 mg/mL[4]117.51 mM[4]Requires sonication and warming to 60°C. Use newly opened, anhydrous DMSO as hygroscopicity can affect solubility.[4]
In Vivo Formulation 1 ≥ 2.5 mg/mL[4]≥ 5.88 mM[4]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]
In Vivo Formulation 2 ≥ 2.5 mg/mL[4]≥ 5.88 mM[4]10% DMSO, 90% (20% SBE-β-CD in Saline).[4]
In Vivo Formulation 3 ≥ 2.5 mg/mL[4]≥ 5.88 mM[4]10% DMSO, 90% Corn Oil.[4]

Solution Preparation Protocols

Strict adherence to these protocols is recommended to ensure the quality and consistency of experimental results.

3.1. Protocol for Preparing a 50 mg/mL DMSO Stock Solution

This protocol details the steps to prepare a high-concentration stock solution of this compound.

  • Preparation: Weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Dissolution: To facilitate dissolution, warm the solution to 60°C and sonicate until the solution is clear.[4]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4]

3.2. Protocol for Preparing an In Vivo Working Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol provides a method for preparing a working solution suitable for in vivo administration. This protocol is for a final volume of 1 mL and can be scaled as needed.

  • Initial Mixture: In a sterile tube, combine 100 µL of a 25 mg/mL this compound stock solution in DMSO with 400 µL of PEG300. Mix thoroughly.[4]

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is achieved.[4]

  • Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL.[4]

  • Final Concentration: This results in a final this compound concentration of 2.5 mg/mL.

  • Usage: It is recommended to prepare this working solution fresh on the day of use.[4] If precipitation occurs, gentle heating and/or sonication can be used to redissolve the compound.[4]

Storage and Stability

Proper storage of this compound in both its solid form and in solution is critical to maintain its integrity and activity.

FormStorage TemperatureStability Period
Solid Powder -20°C3 years[4]
4°C2 years[4]
In Solvent -80°C6 months[4]
-20°C1 month[4]

To prevent degradation from repeated freeze-thaw cycles, it is advisable to store solutions in single-use aliquots.[4]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective irreversible inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2][4] The intrinsic pathway is initiated upon contact activation of Factor XII, which then proteolytically activates Factor XI to FXIa.[5] FXIa, in turn, activates Factor IX, leading to a series of downstream events that culminate in the generation of thrombin and the formation of a fibrin clot.[5] By inhibiting FXIa, this compound effectively blocks the propagation of the intrinsic coagulation cascade, thereby exerting its antithrombotic effects.[1][4] This targeted inhibition is believed to reduce the risk of thrombosis with a potentially lower impact on hemostasis compared to broader-spectrum anticoagulants.[1][3]

BMS262084_Pathway cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates BMS This compound FIXa Factor IXa FIX->FIXa Thrombin Thrombin Generation FIXa->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin

Caption: Inhibition of Factor XIa by this compound in the coagulation cascade.

References

Application Notes & Protocols: Use of BMS-262084 in FeCl₃-Induced Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BMS-262084 is a potent, selective, and irreversible small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] Its investigation in preclinical models is crucial for understanding its potential as an antithrombotic agent with a potentially lower bleeding risk compared to traditional anticoagulants. The Ferric Chloride (FeCl₃)-induced thrombosis model is a widely utilized and reliable in vivo assay for evaluating the efficacy of novel antithrombotic compounds.[4][5] This model simulates thrombosis initiated by vascular injury, providing a platform to assess the impact of therapeutic agents on thrombus formation, growth, and stability.[5][6]

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its evaluation using the FeCl₃-induced arterial thrombosis model.

Mechanism of Action of this compound

This compound exerts its anticoagulant effect by irreversibly inhibiting Factor XIa.[7] FXIa plays a critical role in the amplification of thrombin generation following the initial activation of the coagulation cascade. By inhibiting FXIa, this compound effectively dampens this amplification loop, leading to reduced thrombus formation.[7][8] This targeted inhibition of the intrinsic pathway is hypothesized to prevent pathological thrombosis with a lesser impact on normal hemostasis, potentially offering a safer therapeutic window.[1][9][10]

coagulation_pathway Coagulation Cascade & this compound Inhibition cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX Activates TF Tissue Factor (exposed by injury) FVIIa FVIIa TF->FVIIa FVIIa->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Fibrinogen->Fibrin Clot BMS_Inhibitor This compound BMS_Inhibitor->FXIa Irreversibly Inhibits experimental_workflow FeCl₃-Induced Thrombosis Experimental Workflow A 1. Animal Anesthesia & Surgical Prep B 2. Carotid Artery Isolation A->B C 3. Drug Administration (this compound or Vehicle) B->C D 4. Measure Baseline Blood Flow C->D E 5. Induce Injury (Topical FeCl₃ Application) D->E F 6. Monitor Blood Flow (e.g., 60 minutes) E->F G 7. Data Analysis (Time to Occlusion, Patency) F->G H 8. (Optional) Excise vessel, weigh thrombus G->H

References

Application Notes and Protocols: BMS-262084 in Arteriovenous Shunt Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-262084 is a potent and selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. As an irreversible inhibitor, it covalently binds to FXIa, effectively blocking its role in the amplification of thrombin generation. This mechanism suggests a potential for antithrombotic efficacy with a reduced risk of bleeding compared to broader-spectrum anticoagulants. Preclinical studies have demonstrated the antithrombotic effects of this compound in various animal models of thrombosis, including arteriovenous shunt thrombosis models.

These application notes provide a comprehensive overview of the use of this compound in rabbit arteriovenous shunt thrombosis (AVST) models, including its pharmacological effects, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its antithrombotic effect by specifically targeting and irreversibly inhibiting Factor XIa. FXIa is a critical component of the intrinsic pathway of the coagulation cascade, which is primarily involved in the amplification of thrombin generation and thrombus stabilization. By inhibiting FXIa, this compound effectively dampens this amplification loop without significantly impacting the extrinsic pathway, which is crucial for hemostasis. This selectivity is believed to contribute to its favorable safety profile with a lower propensity for bleeding.

The following diagram illustrates the position of Factor XIa in the coagulation cascade and the inhibitory action of this compound.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor VIIa Factor VIIa TF->VIIa Activates VII Factor VII VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->XI Feedback Amplification Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin BMS262084 This compound BMS262084->XIa Inhibits

Figure 1: Coagulation cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological effects of this compound.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference
IC50 vs. human Factor XIa Human2.8 nM
IC50 vs. human Tryptase Human5 nM
Selectivity over other proteases Human>70-fold vs. tryptase, trypsin, urokinase, plasma kallikrein, plasmin, thrombin (IIa), and Factor IXa
aPTT Doubling Concentration (EC2x) Rabbit Plasma10.6 µM
aPTT Doubling Concentration Human Plasma0.14 µM
aPTT Doubling Concentration Rat Plasma2.2 µM
Effect on Prothrombin Time (PT) Rabbit, Human, Rat PlasmaNo significant prolongation
Effect on Thrombin Time (TT) Rabbit PlasmaNo significant prolongation

Table 2: In Vivo Antithrombotic Efficacy of this compound in a Rabbit Arteriovenous Shunt Thrombosis (AVST) Model

ParameterDosage (IV Infusion)ResultReference
Antithrombotic ED50 0.4 mg/kg/h50% reduction in thrombus weight
Effect on ex vivo aPTT Dose-dependentIncreased
Effect on ex vivo PT and TT -No changes

Table 3: Effect of this compound on Bleeding Time in Rabbits

Dosage (IV Infusion)Fold-Increase in Cuticle Bleeding Time (Mean ± SEM)Statistical Significance (P < 0.05 vs. control)Reference
3 mg/kg/h 1.17 ± 0.04Not Significant
10 mg/kg/h 1.52 ± 0.07Significant

Experimental Protocols

Rabbit Arteriovenous Shunt Thrombosis (AVST) Model

This model is designed to assess the efficacy of antithrombotic agents in preventing thrombus formation in an extracorporeal shunt.

Materials:

  • Male New Zealand White rabbits (or other suitable strain)

  • Anesthetic agents (e.g., ketamine and xylazine)

  • Surgical instruments for dissection and vessel cannulation

  • Silicone tubing for the shunt

  • Thrombogenic substrate (e.g., cotton thread, silk thread, or stents) to be placed within the shunt

  • Cannulas for insertion into the carotid artery and jugular vein

  • Infusion pump for drug administration

  • Saline (vehicle control)

  • This compound solution for infusion

  • Sutures

Experimental Workflow Diagram:

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_thrombosis Thrombosis Induction cluster_analysis Analysis Anesthesia Anesthetize Rabbit Surgery Surgically expose carotid artery and jugular vein Anesthesia->Surgery Cannulation Cannulate vessels Surgery->Cannulation Infusion Administer this compound or vehicle via IV infusion Cannulation->Infusion Shunt Connect arteriovenous shunt containing thrombogenic substrate Infusion->Shunt Circulation Allow blood circulation through the shunt for a defined period (e.g., 1 hour) Shunt->Circulation Removal Remove the shunt Circulation->Removal BloodSampling Collect blood samples for ex vivo coagulation assays (aPTT, PT, TT) Circulation->BloodSampling Weighing Isolate and weigh the thrombus Removal->Weighing

Figure 2: Experimental workflow for the rabbit arteriovenous shunt thrombosis model.

Procedure:

  • Animal Preparation: Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., intramuscular injection of ketamine and xylazine). Maintain anesthesia throughout the procedure.

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the left common carotid artery and the right external jugular vein.

    • Carefully dissect the vessels from the surrounding tissue.

  • Drug Administration:

    • Cannulate a marginal ear vein for the intravenous infusion of this compound or vehicle control.

    • Begin the infusion of this compound at the desired dose (e.g., as a bolus followed by a continuous infusion) one hour prior to the initiation of the shunt to allow the drug to reach a steady-state concentration.

  • Arteriovenous Shunt Placement:

    • Prepare the shunt by inserting a thrombogenic material, such as a pre-weighed cotton or silk thread, into a specified length of silicone tubing.

    • Cannulate the exposed carotid artery and jugular vein.

    • Connect the cannulas to the ends of the silicone shunt, allowing blood to flow from the artery to the vein through the extracorporeal circuit.

  • Thrombus Formation:

    • Allow blood to circulate through the shunt for a predetermined period (e.g., 60 minutes).

  • Thrombus Quantification:

    • After the circulation period, clamp the cannulas and remove the shunt.

    • Carefully remove the thread with the formed thrombus from the tubing.

    • Weigh the thread with the thrombus. The wet weight of the thrombus is calculated by subtracting the pre-weighed weight of the thread.

  • Blood Sampling and Analysis:

    • Collect blood samples at the end of the experiment for ex vivo coagulation assays (aPTT, PT, and TT) to assess the pharmacodynamic effect of this compound.

  • Data Analysis:

    • Compare the mean thrombus weight in the this compound-treated groups to the vehicle-treated control group.

    • Calculate the percent inhibition of thrombus formation.

    • Correlate the antithrombotic effect with the ex vivo coagulation parameters.

Conclusion

This compound has demonstrated significant, dose-dependent antithrombotic efficacy in the rabbit arteriovenous shunt thrombosis model. Its mechanism of action as a selective Factor XIa inhibitor translates to a potent reduction in thrombus formation with a minimal impact on bleeding time at therapeutic doses. The experimental protocols outlined in these notes provide a robust framework for the preclinical evaluation of this compound and other FXIa inhibitors. The data suggest that targeting Factor XIa is a promising therapeutic strategy for the prevention and treatment of thrombotic disorders. Further investigation into the clinical applications of this compound is warranted.

Application Notes and Protocols for Evaluating the Efficacy of BMS-262084, a Factor XIa Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-262084 is a potent and irreversible small molecule inhibitor of Factor XIa (FXIa), a critical serine protease in the intrinsic pathway of the coagulation cascade.[1] With a half-maximal inhibitory concentration (IC50) of 2.8 nM for human FXIa, this compound is a highly selective compound with potential as an antithrombotic agent.[1] Unlike traditional anticoagulants that target common pathway factors and can be associated with significant bleeding risks, inhibitors of the intrinsic pathway, such as FXIa inhibitors, are hypothesized to offer a safer therapeutic window by preventing thrombosis with a reduced impact on hemostasis. This document provides detailed application notes and protocols for cell-based and biochemical assays to evaluate the efficacy of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its antithrombotic effect by irreversibly binding to and inhibiting Factor XIa. FXIa is a key enzyme in the intrinsic pathway of the coagulation cascade, responsible for the activation of Factor IX to Factor IXa. This, in turn, leads to the amplification of thrombin generation and the formation of a stable fibrin clot. By inhibiting FXIa, this compound effectively dampens this amplification loop, thereby reducing thrombus formation.

coagulation_cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor TF_VIIa TF-VIIa Complex VII Factor VII VIIa Factor VIIa VII->VIIa TF TF_VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin BMS262084 This compound BMS262084->XIa Inhibits

Figure 1: Coagulation Cascade and the Target of this compound.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy parameters of this compound.

ParameterSpeciesValueReference
IC50 for Factor XIa Human2.8 nM[1]
IC50 for Tryptase Human5 nM[1]
EC2x for aPTT Human Plasma0.14 µM[1]
EC2x for aPTT Rabbit Plasma10.6 µM[2]
EC2x for aPTT Rat Plasma2.2 µM[1]

Experimental Protocols

The efficacy of this compound is primarily assessed through biochemical and plasma-based coagulation assays rather than traditional cell viability or proliferation assays, due to its specific enzymatic target.

Factor XIa Enzymatic Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Factor XIa.

Materials:

  • Purified human Factor XIa

  • Fluorogenic or chromogenic FXIa substrate

  • Assay buffer (e.g., Tris-buffered saline with BSA)

  • This compound stock solution (in DMSO)

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of human Factor XIa to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a predetermined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FXIa substrate to each well.

  • Immediately begin kinetic reading of the fluorescence or absorbance signal using a microplate reader at the appropriate wavelength.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a plasma-based coagulation assay that assesses the integrity of the intrinsic and common pathways. It is a key functional assay for evaluating the efficacy of FXIa inhibitors.

Materials:

  • Citrated human plasma (platelet-poor)

  • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

  • Calcium chloride (CaCl2) solution

  • This compound stock solution (in DMSO)

  • Coagulometer or a spectrophotometer capable of measuring turbidity

Protocol:

  • Prepare serial dilutions of this compound in a suitable buffer.

  • Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix the citrated plasma with the diluted this compound or vehicle control.

  • Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a defined period (e.g., 3-5 minutes) at 37°C to activate the contact factors.

  • Initiate coagulation by adding the pre-warmed CaCl2 solution.

  • The coagulometer will automatically measure the time to clot formation in seconds.

  • Plot the clotting time against the inhibitor concentration to determine the concentration required to double the baseline aPTT (EC2x).

Platelet Aggregation Assay

While FXIa is not directly involved in platelet aggregation, this assay is important to assess the selectivity of this compound and to confirm that it does not have off-target effects on platelet function. Studies have shown that this compound does not inhibit platelet aggregation induced by ADP or collagen.[2][3]

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet agonists (e.g., ADP, collagen)

  • This compound stock solution (in DMSO)

  • Platelet aggregometer

Protocol:

  • Prepare PRP from fresh, citrated whole blood by centrifugation.

  • Pre-incubate the PRP with various concentrations of this compound or vehicle control at 37°C.

  • Place the PRP sample in the aggregometer and establish a baseline light transmission.

  • Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.

  • Monitor the change in light transmission over time as platelets aggregate.

  • Compare the aggregation curves of the this compound-treated samples to the vehicle control to determine if there is any inhibition of platelet aggregation.

Experimental Workflow and Advanced Cell-Based Models

The evaluation of a Factor XIa inhibitor like this compound typically follows a tiered approach, from biochemical assays to more complex models.

workflow cluster_tier1 Tier 1: In Vitro Characterization cluster_tier2 Tier 2: Cell-Based & Ex Vivo Models cluster_tier3 Tier 3: In Vivo Efficacy & Safety biochemical Biochemical Assays (FXIa Inhibition, Selectivity Panel) plasma Plasma-Based Assays (aPTT, PT) biochemical->plasma platelet Platelet Function Assays plasma->platelet thrombosis_chip Thrombosis-on-a-Chip Models platelet->thrombosis_chip thrombosis_model Animal Models of Thrombosis thrombosis_chip->thrombosis_model bleeding_model Bleeding Time Models thrombosis_model->bleeding_model

Figure 2: Tiered Experimental Workflow for Evaluating FXIa Inhibitors.
Advanced Cell-Based Models: Thrombosis-on-a-Chip

For a more physiologically relevant assessment of antithrombotic efficacy, "thrombosis-on-a-chip" models can be employed. These microfluidic devices are lined with cultured endothelial cells and allow for the perfusion of whole blood under defined shear stress, mimicking the conditions within a blood vessel.

Conceptual Protocol for Thrombosis-on-a-Chip:

  • Culture human umbilical vein endothelial cells (HUVECs) to form a confluent monolayer on the inner surface of the microfluidic channels.

  • Pre-treat whole blood with this compound or a vehicle control.

  • Perfuse the treated whole blood through the endothelialized microfluidic channels.

  • Induce thrombosis by introducing a pro-thrombotic stimulus (e.g., collagen coating in a specific region, or addition of a pro-coagulant).

  • Use real-time microscopy to visualize and quantify platelet adhesion, aggregation, and fibrin formation.

  • Compare the extent of thrombus formation in the this compound-treated blood versus the control to evaluate its antithrombotic efficacy in a dynamic, cell-based system.

These advanced models provide a powerful platform to study the interplay between coagulation, platelets, and the vascular endothelium, offering a more comprehensive understanding of the efficacy of novel antithrombotic agents like this compound.

References

Monitoring the Activity of BMS-262084, a Factor XIa Inhibitor, in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-262084 is a potent and irreversible small molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. By selectively targeting FXIa, this compound offers a promising therapeutic strategy for the prevention and treatment of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. Monitoring the activity of this compound in plasma is crucial for preclinical and clinical development to assess its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, ensuring optimal dosing and therapeutic efficacy.

This document provides detailed protocols for monitoring the activity of this compound in plasma samples through pharmacodynamic assessment using the activated Partial Thromboplastin Time (aPTT) assay and a general framework for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action and Signaling Pathway

This compound acts as an irreversible inhibitor of Factor XIa. FXIa is a serine protease that plays a critical role in the amplification of the coagulation cascade. The intrinsic pathway, where FXIa is a key component, is initiated by the activation of Factor XII (FXII). Activated FXII (FXIIa) then activates Factor XI (FXI) to FXIa. FXIa, in turn, activates Factor IX to its active form, Factor IXa. This ultimately leads to the generation of thrombin and the formation of a fibrin clot. By irreversibly inhibiting FXIa, this compound effectively blocks this amplification loop, leading to a reduction in thrombus formation.

coagulation_pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin BMS262084 This compound BMS262084->FXIa Inhibits (Irreversibly) aptt_workflow start Start: Collect Citrated Whole Blood centrifuge Centrifuge at 2,500 x g for 15 min start->centrifuge collect_ppp Collect Platelet-Poor Plasma (PPP) centrifuge->collect_ppp incubate_plasma Incubate 50 µL PPP at 37°C for 3 min collect_ppp->incubate_plasma add_reagent Add 50 µL aPTT Reagent incubate_plasma->add_reagent incubate_mix Incubate Mixture at 37°C for 3-5 min add_reagent->incubate_mix add_calcium Add 50 µL pre-warmed CaCl2 and Start Timer incubate_mix->add_calcium measure_clot Measure Time to Fibrin Clot Formation add_calcium->measure_clot end End: aPTT in Seconds measure_clot->end lcms_workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lc_injection Inject into LC-MS/MS collect_supernatant->lc_injection data_acquisition Data Acquisition (MRM Mode) lc_injection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification end End: this compound Concentration quantification->end

Application Notes and Protocols for Studying the Intrinsic Coagulation Pathway with BMS-262084

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-262084 is a potent and selective small-molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic coagulation pathway.[1][2] Its irreversible, 4-carboxy-2-azetidinone-containing structure makes it a valuable tool for investigating the role of the intrinsic pathway in thrombosis and hemostasis.[2][3] These application notes provide detailed protocols and data for utilizing this compound in in vitro coagulation assays to elucidate the function of the intrinsic coagulation cascade.

Mechanism of Action

This compound acts as an irreversible inhibitor of Factor XIa.[1][3] By targeting FXIa, it effectively blocks the amplification of the coagulation cascade that is initiated by the intrinsic pathway. This selective inhibition leads to a prolongation of the activated partial thromboplastin time (aPTT), a key measure of the intrinsic and common coagulation pathways, without significantly affecting the prothrombin time (PT), which assesses the extrinsic and common pathways.[2][4]

Data Presentation

In Vitro Potency and Selectivity of this compound
TargetParameterValueSpeciesReference
Factor XIa IC50 2.8 nM Human [1]
TryptaseIC505 nMHuman[1]
TrypsinIC500.005 µMHuman[1]
UrokinaseIC500.542 µMHuman[1]
Plasma KallikreinIC500.55 µMHuman[1]
PlasminIC501.7 µMHuman[1]
Thrombin (Factor IIa)IC5010.5 µMHuman[1]
Factor IXaIC5017.4 µMHuman[1]
Effect of this compound on Plasma Clotting Times
AssayParameterConcentrationPlasma SourceReference
aPTT EC2x (doubling of clotting time) 0.14 µM Human [3]
aPTTEC2x (doubling of clotting time)2.2 µMRat[3]
aPTTEC2x (doubling of clotting time)10.6 µMRabbit[2]
PT No effect Up to 100 µM Human, Rat [3]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound against Human Factor XIa (Chromogenic Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human Factor XIa using a chromogenic substrate.

Materials:

  • Purified human Factor XIa (FXIa)

  • Chromogenic FXIa substrate (e.g., S-2366)

  • Tris-buffered saline (TBS), pH 7.4

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in TBS to create a range of inhibitor concentrations.

  • In a 96-well microplate, add a fixed concentration of human FXIa to each well.

  • Add the different concentrations of this compound to the wells containing FXIa. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for a predetermined time to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic FXIa substrate to each well.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the FXIa activity.

  • Plot the rate of reaction against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay

This protocol outlines the procedure for measuring the effect of this compound on the aPTT in human plasma.

Materials:

  • Citrated human plasma

  • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • This compound

  • Coagulometer or a water bath and stopwatch

  • Plastic test tubes

Procedure:

  • Prepare platelet-poor plasma by centrifuging citrated whole blood.

  • Prepare various concentrations of this compound in a suitable buffer.

  • In a plastic test tube, mix a defined volume of human plasma with the different concentrations of this compound. Include a control with no inhibitor.

  • Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 3-5 minutes).

  • Add the aPTT reagent to the tube and incubate for a further 3-5 minutes at 37°C.

  • Initiate clotting by adding a pre-warmed CaCl2 solution to the tube and simultaneously start a timer.

  • Record the time taken for a fibrin clot to form. This is the aPTT.

  • Plot the aPTT (in seconds) against the concentration of this compound to observe the dose-dependent prolongation of clotting time.

Protocol 3: Prothrombin Time (PT) Assay

This protocol is used to assess the effect of this compound on the extrinsic coagulation pathway.

Materials:

  • Citrated human plasma

  • PT reagent (thromboplastin)

  • Calcium chloride (CaCl2) solution (if not included in the PT reagent)

  • This compound

  • Coagulometer or a water bath and stopwatch

  • Plastic test tubes

Procedure:

  • Prepare platelet-poor plasma as described in the aPTT protocol.

  • Prepare various concentrations of this compound.

  • In a plastic test tube, mix a defined volume of human plasma with the different concentrations of this compound. Include a control with no inhibitor.

  • Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 1-3 minutes).

  • Add the pre-warmed PT reagent to the tube and simultaneously start a timer.

  • Record the time taken for a fibrin clot to form. This is the PT.

  • Compare the PT values in the presence of this compound to the control to determine if there is any effect on the extrinsic pathway.

Mandatory Visualizations

Caption: The intrinsic coagulation pathway and the inhibitory action of this compound on Factor XIa.

aPTT_Workflow cluster_preparation Sample Preparation cluster_assay Assay Steps Plasma Platelet-Poor Plasma Mix Plasma + Inhibitor Mixture Plasma->Mix Inhibitor This compound (various conc.) Inhibitor->Mix Incubate1 Incubate at 37°C Mix->Incubate1 Add_aPTT Add aPTT Reagent Incubate1->Add_aPTT Incubate2 Incubate at 37°C Add_aPTT->Incubate2 Add_CaCl2 Add CaCl2 (Start Timer) Incubate2->Add_CaCl2 Clot Fibrin Clot Formation (Stop Timer) Add_CaCl2->Clot

Caption: Experimental workflow for the Activated Partial Thromboplastin Time (aPTT) assay.

Logical_Relationship BMS262084 This compound FXIa_Inhibition Inhibition of Factor XIa BMS262084->FXIa_Inhibition Leads to Intrinsic_Pathway_Block Blockade of Intrinsic Pathway Amplification FXIa_Inhibition->Intrinsic_Pathway_Block Results in PT_Unaffected Prothrombin Time Unaffected FXIa_Inhibition->PT_Unaffected Does not directly affect aPTT_Prolongation Prolongation of aPTT Intrinsic_Pathway_Block->aPTT_Prolongation Causes

Caption: Logical relationship of this compound's mechanism of action and its effect on coagulation assays.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BMS-262084 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of BMS-262084 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of Factor XIa (FXIa).[1][2] It functions as an irreversible, 4-carboxy-2-azetidinone-containing inhibitor that covalently binds to the active site of FXIa, thereby blocking its role in the intrinsic pathway of the coagulation cascade.[3]

Q2: What are the key in vitro assays for evaluating the activity of this compound?

The primary in vitro assays for this compound are coagulation-based assays that assess the intrinsic pathway. These include:

  • Activated Partial Thromboplastin Time (aPTT): This is a fundamental plasma-based assay to measure the efficacy of inhibitors targeting the intrinsic and common coagulation pathways.[3]

  • Thrombin Generation Assay (TGA): This assay provides a more detailed picture of the overall coagulation potential by measuring the dynamics of thrombin formation and inhibition over time.[4][5][6]

Q3: What is a recommended starting concentration range for this compound in in vitro assays?

Based on its high potency, a starting concentration range of 0.1 nM to 10 µM is recommended for initial dose-response experiments. The IC50 for human Factor XIa is approximately 2.8 nM.[1][2] For plasma-based assays like aPTT, concentrations that double the clotting time have been observed at 0.14 µM in human plasma and 2.2 µM in rat plasma.[1]

Q4: Is this compound cell-permeable?

The available literature primarily focuses on the effects of this compound in plasma-based coagulation assays. There is limited information regarding its cell permeability. If using this compound in cell-based assays, it is crucial to experimentally determine its uptake and potential for intracellular target engagement.

Q5: What are the known off-target effects of this compound?

This compound has been shown to inhibit human tryptase with an IC50 of 5 nM, which is very close to its IC50 for Factor XIa.[1] It exhibits significantly lower activity against other proteases such as trypsin, urokinase, plasma kallikrein, plasmin, thrombin (Factor IIa), and Factor IXa.[1] When designing experiments, particularly in cell types expressing high levels of tryptase (e.g., mast cells), the potential for off-target effects should be considered.

Troubleshooting Guide

Issue 1: High variability in aPTT assay results.

  • Possible Cause: Inconsistent pre-analytical handling of plasma samples.

    • Troubleshooting Tip: Ensure standardized collection of blood in 3.2% sodium citrate tubes and prompt, double-centrifugation to obtain platelet-poor plasma.[7] Test plasma within three hours of collection.[8]

  • Possible Cause: Reagent variability.

    • Troubleshooting Tip: Use a consistent lot of aPTT reagent and calcium chloride. Always pre-warm reagents to 37°C before use.[8][9][10]

  • Possible Cause: Irreversible inhibition kinetics.

    • Troubleshooting Tip: With irreversible inhibitors, pre-incubation time of the inhibitor with the plasma before initiating the clotting reaction is critical. Optimize and standardize this pre-incubation time to ensure consistent inhibition.

Issue 2: No significant effect observed in a cell-based assay.

  • Possible Cause: Low or no cell permeability of this compound.

    • Troubleshooting Tip: Perform a cell uptake study using techniques like LC-MS/MS to quantify the intracellular concentration of this compound.

  • Possible Cause: The target, Factor XIa, is not active or relevant in the chosen cell model.

    • Troubleshooting Tip: Confirm the expression and activity of Factor XI in your cell line. Consider using a positive control that is known to elicit a response through the intrinsic coagulation pathway if applicable to your cellular model.

Issue 3: Unexpected cellular phenotype or cytotoxicity observed.

  • Possible Cause: Off-target effects, likely due to tryptase inhibition.

    • Troubleshooting Tip: If working with cells known to express tryptase, consider using a structurally different tryptase inhibitor as a control to see if the phenotype is replicated.[11] Alternatively, use a cell line that does not express tryptase to confirm if the effect is target-specific.

  • Possible Cause: Non-specific cytotoxicity at high concentrations.

    • Troubleshooting Tip: Determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Always aim to use the lowest effective concentration for on-target inhibition to minimize the risk of off-target effects and cytotoxicity.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference
IC50 (Factor XIa) Human2.8 nM[1][2]
IC50 (Tryptase) Human5 nM[1]
aPTT Doubling Conc. Human Plasma0.14 µM[1]
aPTT Doubling Conc. Rat Plasma2.2 µM[1]
aPTT EC2x Rabbit Plasma10.6 µM[3]

Table 2: Selectivity Profile of this compound

ProteaseIC50 (µM)Selectivity vs. FXIaReference
Factor XIa 0.0028 1x [1]
Tryptase0.005~2x[1]
Trypsin0.05~18x[1]
Urokinase0.542~194x[1]
Plasma Kallikrein0.55~196x[1]
Plasmin1.7~607x[1]
Thrombin (Factor IIa)10.5~3750x[1]
Factor IXa17.4~6214x[1]

Experimental Protocols

1. Activated Partial Thromboplastin Time (aPTT) Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

  • Materials:

    • Platelet-poor plasma (PPP) from human or other species of interest.

    • This compound stock solution (in DMSO).

    • aPTT reagent (containing a contact activator like ellagic acid or silica).

    • 0.025 M Calcium Chloride (CaCl2).

    • Coagulometer.

  • Procedure:

    • Prepare serial dilutions of this compound in a suitable buffer or saline.

    • Pre-warm the aPTT reagent, CaCl2, and plasma samples to 37°C.

    • In a coagulometer cuvette, add 50 µL of PPP.

    • Add 5 µL of the this compound dilution or vehicle control (DMSO) to the plasma and incubate for a standardized time (e.g., 5-10 minutes) at 37°C. This pre-incubation is crucial for irreversible inhibitors.

    • Add 50 µL of the pre-warmed aPTT reagent and incubate for the manufacturer-recommended time (typically 3-5 minutes) at 37°C.[8][10]

    • Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2.

    • The coagulometer will automatically measure the time to clot formation in seconds.

    • Plot the clotting time against the log of the this compound concentration to determine the concentration that doubles the baseline aPTT.

2. Thrombin Generation Assay (TGA)

This protocol outlines the general steps for a fluorogenic TGA.

  • Materials:

    • Platelet-poor plasma (PPP).

    • This compound stock solution.

    • Thrombin calibrator.

    • Fluorogenic thrombin substrate.

    • Trigger solution (containing tissue factor and phospholipids).

    • Fluorescence microplate reader with kinetic capability (Ex/Em ~390/460 nm).

  • Procedure:

    • Prepare dilutions of this compound.

    • In a 96-well microplate, add PPP.

    • Add the this compound dilutions or vehicle control to the plasma and pre-incubate.

    • Prepare a thrombin calibration curve on the same plate.

    • Add the trigger solution to all wells (except blanks) to initiate coagulation.

    • Immediately add the fluorogenic substrate.

    • Place the plate in the reader pre-heated to 37°C and begin kinetic reading of fluorescence intensity over time (e.g., for 60-90 minutes).

    • The rate of fluorescence generation is proportional to the amount of thrombin formed. Use the thrombin calibration curve to convert the fluorescence signal to thrombin concentration.

    • Key parameters to analyze from the resulting thrombogram include lag time, time to peak, peak thrombin, and endogenous thrombin potential (ETP - area under the curve).

Mandatory Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa X X XIa->X IX IX IXa IXa IX->IXa VIII VIII VIIIa VIIIa VIII->VIIIa VIIIa->X Xa Xa X->Xa VII VII VIIa VIIa VII->VIIa VIIa->X TF TF TF->VIIa Prothrombin Prothrombin Xa->Prothrombin V V Va Va V->Va Va->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin BMS262084 This compound BMS262084->XIa Inhibition

Figure 1: Simplified Coagulation Cascade and the Target of this compound.

Experimental_Workflow A Prepare Stock Solution of this compound in DMSO B Perform Broad Range Dose-Response (e.g., 0.1 nM - 10 µM) A->B C Determine Approximate IC50 or Effective Concentration B->C F Assess Cytotoxicity in Parallel (for cell-based assays) B->F D Perform Narrow Range Dose-Response around IC50 C->D E Determine Precise IC50/EC50 D->E G Select Optimal Concentration (Efficacy without cytotoxicity) E->G F->G

Figure 2: General Workflow for Optimizing Inhibitor Concentration.

Troubleshooting_Tree Start Unexpected In Vitro Result Q1 Is the assay plasma-based or cell-based? Start->Q1 Plasma Plasma-Based Assay Issues Q1->Plasma Plasma Cell Cell-Based Assay Issues Q1->Cell Cell CheckPlasma Check Plasma Quality & Reagent Handling Plasma->CheckPlasma CheckIncubation Verify Inhibitor Pre-incubation Time Plasma->CheckIncubation CheckPermeability Confirm Cell Permeability Cell->CheckPermeability CheckTarget Verify Target Expression/Activity Cell->CheckTarget CheckOffTarget Consider Off-Target Effects (e.g., Tryptase) Cell->CheckOffTarget CheckCytotoxicity Perform Cytotoxicity Assay Cell->CheckCytotoxicity

Figure 3: Troubleshooting Decision Tree for In Vitro Assays with this compound.

References

BMS-262084 stability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and handling of BMS-262084 in experimental settings. The information is presented in a question-and-answer format to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: this compound powder should be stored at -20°C for up to three years. For prepared stock solutions, storage conditions are more specific.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A: Stock solutions of this compound can be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]

Q3: How should I prepare working solutions of this compound for my experiments?

A: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] Several protocols can be used to dissolve this compound to a concentration of at least 2.5 mg/mL. The choice of solvent will depend on the specific requirements of your experiment. If precipitation occurs during preparation, gentle heating and/or sonication may be used to aid dissolution.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound Precipitation - Low solvent polarity- Temperature fluctuations- High concentration- Increase the proportion of organic co-solvents (e.g., DMSO).- Gently warm the solution.- Use sonication to aid dissolution.- Prepare a more dilute solution.
Inconsistent Experimental Results - Compound degradation- Improper storage- Freeze-thaw cycles- Prepare fresh working solutions for each experiment.- Ensure stock solutions are stored at the correct temperature and within the recommended timeframe.- Aliquot stock solutions to avoid repeated freezing and thawing.
Difficulty Dissolving the Compound - Inappropriate solvent system- Refer to the recommended solvent protocols in the "Experimental Protocols" section.- Start with a small amount of a strong organic solvent like DMSO before adding aqueous solutions.

Experimental Protocols

Preparation of Stock Solutions

To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO. For example, to create a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.

Preparation of Working Solutions for In Vivo Studies

The following protocols can be used to prepare working solutions with a solubility of at least 2.5 mg/mL[1]:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • Protocol 3: 10% DMSO, 90% Corn Oil

For example, to prepare 1 mL of the working solution using Protocol 1 with a starting stock solution of 25 mg/mL in DMSO:

  • Add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of Saline to reach a final volume of 1 mL.

Stability and Degradation

While specific public data on the degradation pathways and kinetics of this compound under various stress conditions (e.g., pH, temperature, light) is limited, general principles for handling small molecule inhibitors should be followed to ensure its stability.

General Recommendations for Maintaining Stability:
  • pH: The stability of compounds containing functional groups like the β-lactam ring in this compound can be pH-dependent. It is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.

  • Temperature: Aside from the recommended storage temperatures, avoid exposing this compound solutions to high temperatures for extended periods. For in vivo studies, prepare solutions fresh daily.[1]

  • Light: Protect solutions from direct light, especially during long-term storage, to prevent potential photodegradation. Use amber vials or wrap containers in foil.

Visualized Workflows and Pathways

experimental_workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_experiment Experiment A Weigh this compound Powder B Dissolve in DMSO (Stock Solution) A->B C Select In Vivo Solvent System B->C G Aliquot Stock Solution B->G D Prepare Working Solution (Fresh Daily) C->D H Administer to Experimental Model D->H E Powder: -20°C F Stock Solution: -80°C (6 months) or -20°C (1 month) G->F I Data Collection H->I signaling_pathway cluster_intrinsic Intrinsic Coagulation Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin Clot Fibrinogen->Fibrin BMS262084 This compound BMS262084->FXIa irreversibly inhibits

References

Potential off-target effects of BMS-262084 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BMS-262084 in cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent, selective, and irreversible inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] It is a 4-carboxy-2-azetidinone-containing compound.[2][3] The primary mechanism of action is the irreversible inhibition of FXIa, which leads to a reduction in thrombin generation and has antithrombotic effects.[1][2]

Q2: What are the known off-target effects of this compound?

Besides its primary target, FXIa, this compound is also known to inhibit human tryptase with high potency.[1] It exhibits significantly lower activity against other serine proteases such as trypsin, urokinase, plasma kallikrein, plasmin, thrombin (Factor IIa), and Factor IXa.[1]

Q3: Is there a publicly available kinase selectivity profile for this compound?

Currently, there is no publicly available comprehensive kinase selectivity profile or kinome scan data for this compound. While the compound is known for its selectivity among certain serine proteases, its interaction with the broader human kinome has not been reported in the available literature.

Q4: My cells are showing an unexpected phenotype after treatment with this compound that doesn't seem related to FXIa or tryptase inhibition. What could be the cause?

Unexpected cellular phenotypes can arise from several factors, including:

  • Off-target effects: The compound may be interacting with other cellular proteins, including kinases, which could trigger unintended signaling pathways.

  • Cell line-specific effects: The observed phenotype might be unique to the specific cell line being used, potentially due to its unique expression profile of proteins.

  • Experimental conditions: Factors such as compound concentration, treatment duration, and cell culture conditions can influence the cellular response.

It is recommended to perform control experiments and consider investigating potential off-target effects as described in the troubleshooting guide below.

Troubleshooting Guide: Investigating Unexpected Cellular Phenotypes

If you observe unexpected effects in your cell culture experiments with this compound, this guide provides a systematic approach to troubleshoot the issue.

Step 1: Confirm On-Target Effect

Before investigating off-target effects, it is crucial to confirm that this compound is active against its intended target in your experimental system, if applicable.

  • Positive Control: If your cells express FXIa or tryptase, design an assay to measure the activity of these proteases and confirm their inhibition by this compound.

  • Dose-Response Analysis: Perform a dose-response experiment to ensure the observed phenotype is dependent on the concentration of this compound.

Step 2: Rule Out Experimental Artifacts
  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure the observed effects are not due to the solvent.

  • Compound Purity and Stability: Verify the purity and stability of your this compound stock.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the observed phenotype is a secondary consequence of cytotoxicity.

Step 3: Investigate Potential Off-Target Effects

If the phenotype persists after ruling out experimental artifacts and is inconsistent with the known targets of this compound, consider the following strategies to investigate potential off-target effects.

  • Structural Analog Control: If available, use a structurally related but inactive analog of this compound as a negative control. An effect observed with the active compound but not the inactive analog is more likely to be target-mediated.

  • Target Knockdown/Knockout: If you hypothesize an off-target protein is responsible for the phenotype, use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of that protein. If the phenotype is rescued, it suggests the involvement of that off-target.

  • Broad-Spectrum Kinase Inhibitor Profiling: Since no specific kinase off-targets are known for this compound, a broad approach is necessary.

Data Summary

Table 1: Known Target and Off-Target Profile of this compound

TargetIC50Selectivity vs. FXIaReference
Human Factor XIa 2.8 nM - [1]
Human Tryptase5 nM~1.8-fold[1]
Trypsin5 µM>1785-fold[1]
Urokinase50 µM>17857-fold[1]
Plasma Kallikrein542 µM>193571-fold[1]
Plasmin550 µM>196428-fold[1]
Thrombin (Factor IIa)1.7 µM>607-fold[1]
Factor IXa10.5 µM>3750-fold[1]

Experimental Protocols

Protocol 1: General Kinase Selectivity Profiling

To assess the potential off-target kinase activity of this compound, it is recommended to use a commercial kinase screening service. These services offer broad panels of purified, active kinases.

1. Service Provider Selection: Choose a reputable service provider that offers a large kinase panel (e.g., >400 kinases). Examples include Eurofins Discovery (KINOMEscan™) or Reaction Biology Corporation (HotSpot™).

2. Compound Submission: Provide a high-purity sample of this compound at the required concentration and volume specified by the service provider. A typical screening concentration is 1 µM.

3. Assay Principle (Example: KINOMEscan™): This is a competition binding assay. The kinase is tagged with DNA, and an immobilized ligand is prepared. In the presence of a test compound (this compound), the binding of the kinase to the immobilized ligand is measured. A lower amount of bound kinase indicates that the test compound is competing for the active site.

4. Data Analysis: The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding/inhibition. For significant "hits," it is advisable to follow up with IC50 determination to quantify the potency of the off-target interaction.

Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FXIa->FIXa BMS262084 BMS262084 BMS262084->FXIa Inhibits TF Tissue Factor FVIIa FVIIa TF->FVIIa FX FX FVIIa->FX Activates FXa FXa FX->FXa FIXa->FX Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Off_Target_Workflow A Unexpected Cellular Phenotype Observed with this compound B Step 1: Confirm On-Target Effect (Dose-Response, Positive Control) A->B C Step 2: Rule Out Experimental Artifacts (Vehicle Control, Viability Assay) B->C D Step 3: Investigate Potential Off-Target Effects C->D E Commercial Kinase Selectivity Screen (e.g., KINOMEscan) D->E F Identify Potential Off-Target Kinases E->F G Validate Off-Target (siRNA/CRISPR, Cellular Assays) F->G H Phenotype is likely due to an off-target effect G->H

References

Technical Support Center: Managing Bleeding Risk with High Doses of BMS-262084

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing bleeding risks associated with high doses of BMS-262084 in a pre-clinical research setting. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: this compound is an investigational compound and is not approved for human use. The information provided here is based on available pre-clinical data and general principles of managing anticoagulation. All experimental work should be conducted in accordance with institutional and national guidelines for animal care and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective irreversible inhibitor of Factor XIa (FXIa), with an IC50 of 2.8 nM against human FXIa.[1] It is a 4-carboxy-2-azetidinone-containing compound that exhibits antithrombotic effects.[1][2][3] this compound works by inhibiting FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade. This inhibition leads to a reduction in thrombin generation and subsequent fibrin clot formation.[2][4]

Q2: What are the primary concerns when using high doses of this compound in animal models?

The primary concern with high doses of any anticoagulant, including this compound, is an increased risk of bleeding. Preclinical studies have shown that high doses of this compound can slightly but significantly increase cuticle bleeding time in animal models.[2][4] Researchers should be vigilant for signs of bleeding, such as hematomas, petechiae, or prolonged bleeding from injection or surgical sites.

Q3: How can I monitor the anticoagulant effect of this compound in my experiments?

The activated partial thromboplastin time (aPTT) is a useful pharmacodynamic biomarker for monitoring the anticoagulant effect of this compound.[3] In vitro and ex vivo studies have demonstrated that this compound prolongs aPTT in a dose-dependent manner without affecting the prothrombin time (PT) or thrombin time (TT).[2][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high aPTT prolongation at a given dose. - Dosing error. - Individual animal sensitivity. - Impaired drug clearance in the animal model.- Verify dose calculations and administration. - Monitor the animal closely for any signs of bleeding. - Consider dose reduction in subsequent experiments. - Assess renal and hepatic function of the animal model if possible.
Signs of spontaneous bleeding (e.g., hematuria, gastrointestinal bleeding). - Excessive anticoagulation due to a high dose of this compound.- Immediately discontinue administration of this compound. - Provide supportive care as per veterinary guidance (e.g., fluid replacement, blood product transfusion if available and appropriate for the animal model). - Monitor coagulation parameters (aPTT). - There is no specific reversal agent for this compound. Management is primarily supportive.
Prolonged bleeding from a surgical or sampling site. - Local hemostasis is insufficient due to the systemic anticoagulant effect of this compound.- Apply local hemostatic measures (e.g., pressure, topical hemostatic agents). - If bleeding is severe, consider the supportive measures outlined above. - For future procedures, consider adjusting the timing of this compound administration relative to the procedure.
No significant change in aPTT despite administering a high dose. - Inactive compound. - Issues with drug formulation or administration route. - Rapid metabolism or clearance in the specific animal model.- Verify the integrity and activity of the this compound compound. - Confirm the formulation and ensure proper administration. - Consider pharmacokinetic studies to assess drug exposure in the animal model.

Experimental Protocols

Assessment of Bleeding Time (Cuticle Bleeding Time Model in Rabbits)

This protocol is adapted from preclinical studies on this compound.[3]

Materials:

  • This compound solution for intravenous infusion

  • Anesthetized rabbits

  • Nail clippers or scalpel

  • Filter paper

  • Stopwatch

Procedure:

  • Anesthetize the rabbit according to an approved institutional protocol.

  • Initiate a continuous intravenous infusion of this compound or vehicle control.

  • After a specified pre-treatment period (e.g., 1 hour), transect the cuticle of a toenail.

  • Immediately start a stopwatch.

  • Gently blot the blood drop with filter paper every 30 seconds, without touching the wound.

  • Stop the stopwatch when bleeding ceases (no bloodstain on the filter paper for two consecutive 30-second intervals).

  • The bleeding time is the duration from the initial transection to the cessation of bleeding.

Monitoring Anticoagulation (Activated Partial Thromboplastin Time - aPTT)

Materials:

  • Blood collection tubes containing 3.2% sodium citrate

  • Centrifuge

  • aPTT reagent kit

  • Coagulometer

Procedure:

  • Collect blood samples from the animal at specified time points post-BMS-262084 administration into citrate tubes.

  • Mix the blood gently by inversion.

  • Centrifuge the blood sample at the recommended speed and duration to obtain platelet-poor plasma.

  • Perform the aPTT assay according to the manufacturer's instructions for the reagent kit and coagulometer.

  • Record the clotting time in seconds.

Quantitative Data Summary

The following tables summarize the preclinical data available for this compound.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference
IC50 vs. Factor XIaHuman2.8 nM[1]
EC2x aPTTRabbit Plasma10.6 µM[3]
EC2x aPTTHuman Plasma0.14 µM[1]
EC2x aPTTRat Plasma2.2 µM[1]

Table 2: In Vivo Antithrombotic Efficacy of this compound in Rabbits (IV Infusion)

Thrombosis ModelED50 (mg/kg/h)Reference
Arteriovenous-shunt thrombosis (AVST)0.4[3][5]
Venous thrombosis (VT)0.7[3][5]
Electrolytic-mediated carotid arterial thrombosis (ECAT)1.5[3][5]

Table 3: Effect of High Doses of this compound on Cuticle Bleeding Time in Rabbits

Dose (mg/kg/h)Bleeding Time (Fold-Increase vs. Control)Statistical SignificanceReference
31.17 ± 0.04Not significant[3][5]
101.52 ± 0.07P < 0.05[3][5]

Visualizations

Signaling Pathway

Coagulation_Cascade_and_BMS-262084_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa IX Factor IX IXa Factor IXa IX->IXa XIIa->XI Activates XIa->IX Activates X Factor X IXa->X Activates TF Tissue Factor VIIa_TF Factor VIIa-TF Complex TF->VIIa_TF VII Factor VII VII->VIIa_TF VIIa_TF->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin BMS262084 This compound BMS262084->XIa Inhibits

Caption: Inhibition of Factor XIa by this compound in the intrinsic coagulation pathway.

Experimental Workflow

Bleeding_Risk_Assessment_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_management Bleeding Management (if required) Animal_Model Select Animal Model Dose_Selection Select this compound Dose Animal_Model->Dose_Selection Administration Administer this compound (IV) Dose_Selection->Administration Bleeding_Assay Perform Bleeding Time Assay Administration->Bleeding_Assay Blood_Sampling Collect Blood Samples Administration->Blood_Sampling Observe Observe for Bleeding Administration->Observe Data_Analysis Analyze and Compare Data Bleeding_Assay->Data_Analysis Coagulation_Test Perform aPTT Assay Blood_Sampling->Coagulation_Test Coagulation_Test->Data_Analysis Stop_Infusion Stop this compound Infusion Observe->Stop_Infusion Supportive_Care Provide Supportive Care Stop_Infusion->Supportive_Care

Caption: Workflow for assessing bleeding risk of this compound in a preclinical setting.

Logical Relationship

Dose_Response_Logic Increase_Dose Increase in this compound Dose Increase_Inhibition Increased Inhibition of Factor XIa Increase_Dose->Increase_Inhibition Prolonged_aPTT Prolonged aPTT Increase_Inhibition->Prolonged_aPTT Antithrombotic_Efficacy Increased Antithrombotic Efficacy Increase_Inhibition->Antithrombotic_Efficacy Increased_Bleeding_Risk Increased Bleeding Risk Prolonged_aPTT->Increased_Bleeding_Risk

References

Overcoming solubility issues with BMS-262084

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with BMS-262084, a potent and irreversible factor XIa inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a small molecule, 4-carboxy-2-azetidinone-containing irreversible inhibitor of factor XIa (FXIa).[1][2][3] It exhibits high selectivity for FXIa with a half-maximal inhibitory concentration (IC50) of 2.8 nM.[1][4] this compound has demonstrated antithrombotic effects in various preclinical models.[1][2][5]

Q2: I am experiencing difficulty dissolving this compound. What are the recommended solvents?

This compound is known to have limited aqueous solubility. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4] It is soluble in DMSO at a concentration of 50 mg/mL (117.51 mM), though this may require ultrasonic treatment and warming to 60°C.[4] It is crucial to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[4]

Q3: My this compound is precipitating out of solution during my experiment. What can I do?

Precipitation can occur for several reasons, including solvent choice, concentration, and temperature. Here are some troubleshooting steps:

  • Ensure Complete Initial Dissolution: Before preparing aqueous dilutions, ensure that this compound is fully dissolved in the stock solvent (e.g., DMSO). Sonication and gentle warming can aid in this process.[4]

  • Use of Co-solvents: For aqueous-based assays, using a co-solvent system is often necessary. Formulations including PEG300, Tween-80, or SBE-β-CD can help maintain solubility.[4]

  • Prepare Fresh Solutions: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[4]

  • pH Adjustment: While not explicitly detailed for this compound in the provided results, adjusting the pH of the buffer can sometimes improve the solubility of compounds with ionizable groups.[6] General strategies for poorly soluble drugs often include pH modification.[7]

Q4: What are some established protocols for preparing this compound for in vivo administration?

For in vivo experiments, a multi-component solvent system is typically required. It is important to first prepare a concentrated stock solution in an appropriate organic solvent (like DMSO) and then dilute it with a series of co-solvents.[4] Below are some example protocols that yield a clear solution at ≥ 2.5 mg/mL.[4]

Solubility Data

Solvent/SystemConcentrationObservations
DMSO50 mg/mL (117.51 mM)Requires sonication and warming to 60°C.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.88 mM)Clear solution.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.88 mM)Clear solution.[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.88 mM)Clear solution.[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays
  • Stock Solution Preparation (50 mg/mL in DMSO):

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration.

    • Vortex the tube to mix.

    • Place the tube in an ultrasonic water bath for 10-15 minutes.

    • If the solid is not fully dissolved, warm the solution at 60°C for 5-10 minutes with intermittent vortexing until a clear solution is obtained.

    • Store the stock solution at -80°C.

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to the desired final concentration. It is important to add the stock solution to the aqueous buffer while vortexing to minimize precipitation.

Protocol 2: Preparation of this compound for In Vivo Administration (Co-solvent Formulation)

This protocol is based on a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO following the steps in Protocol 1.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.

  • Finally, add 450 µL of saline to the mixture and vortex to obtain the final formulation with a this compound concentration of 2.5 mg/mL.

  • Administer the freshly prepared solution to the experimental animal.

Visualizations

Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin BMS262084 This compound BMS262084->FXIa Inhibits

Caption: Intrinsic coagulation pathway and the inhibitory action of this compound on Factor XIa.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Sonicate & Warm (60°C) add_dmso->dissolve store Store at -80°C dissolve->store thaw_stock_vitro Thaw Stock store->thaw_stock_vitro thaw_stock_vivo Thaw Stock store->thaw_stock_vivo dilute_vitro Dilute in Assay Buffer thaw_stock_vitro->dilute_vitro mix_cosolvents Mix with PEG300, Tween-80 thaw_stock_vivo->mix_cosolvents add_saline Add Saline mix_cosolvents->add_saline administer Administer Freshly add_saline->administer

Caption: Workflow for preparing this compound solutions for in vitro and in vivo experiments.

Troubleshooting_Logic start Precipitation Observed? check_stock Is Stock Solution Clear? start->check_stock Yes check_dilution Precipitation on Dilution? check_stock->check_dilution Yes re_dissolve Re-dissolve Stock (Sonicate/Warm) check_stock->re_dissolve No use_cosolvent Use Co-solvent System (e.g., PEG300, Tween-80) check_dilution->use_cosolvent Yes resolved Issue Resolved check_dilution->resolved No re_dissolve->resolved prepare_fresh Prepare Freshly Before Use use_cosolvent->prepare_fresh prepare_fresh->resolved

Caption: Troubleshooting guide for this compound precipitation issues.

References

Interpreting aPTT results in the presence of BMS-262084

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting Activated Partial Thromboplastin Time (aPTT) results during experiments involving BMS-262084.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule that acts as an irreversible inhibitor of Factor XIa (FXIa).[1][2] It is a 4-carboxy-2-azetidinone-containing compound.[1][3] By inhibiting FXIa, this compound effectively blocks the intrinsic pathway of the coagulation cascade, which is crucial for thrombus growth and stabilization.[3][4] Its high selectivity for FXIa over other coagulation proteases minimizes off-target effects.[1][2]

Diagram of the Intrinsic Coagulation Pathway and this compound Inhibition

Caption: Inhibition of Factor XIa by this compound in the intrinsic coagulation pathway.

Q2: How does this compound affect standard coagulation assays?

This compound selectively prolongs the aPTT without affecting the Prothrombin Time (PT) or Thrombin Time (TT).[1][3] This is because the aPTT assay evaluates the integrity of the intrinsic and common pathways, where Factor XI is a key component. The PT assay, on the other hand, assesses the extrinsic and common pathways, which are not directly affected by the inhibition of FXIa.

Q3: Is the aPTT a suitable pharmacodynamic biomarker for this compound activity?

Yes, studies have shown that the antithrombotic effect of this compound significantly correlates with ex vivo aPTT prolongation.[1][5][6] This makes the aPTT a useful and reliable pharmacodynamic biomarker to assess the anticoagulant activity of this compound in preclinical experiments.[1][6]

Q4: What are the expected quantitative effects of this compound on aPTT?

This compound demonstrates potent, species-dependent activity. The half-maximal inhibitory concentration (IC50) against human FXIa is 2.8 nM.[2][3] The concentration required to double the baseline aPTT (EC2x) varies across different species.

ParameterSpeciesValueReference
IC50 vs. FXIa Human2.8 nM[2][3]
EC2x (aPTT) Human Plasma0.14 µM[2]
EC2x (aPTT) Rat Plasma2.2 µM[2]
EC2x (aPTT) Rabbit Plasma10.6 µM[1]

Troubleshooting Guide

Issue: Inconsistent or unexpected aPTT results in the presence of this compound.

Unexpected aPTT values (either too high, too low, or highly variable) can arise from several factors. Follow this guide to troubleshoot potential issues.

Logical Flow for Troubleshooting aPTT Results

Start Unexpected aPTT Result CheckSample 1. Verify Sample Integrity - Correct blood-to-anticoagulant ratio? - Hemolysis or clots present? - Proper storage? Start->CheckSample CheckReagent 2. Check Reagent & Instrument - Reagent expired or properly stored? - Instrument calibrated? - QC passed? CheckSample->CheckReagent Sample OK Rerun Rerun Assay with New Sample CheckSample->Rerun Sample Issue Found CheckProtocol 3. Review Experimental Protocol - Correct this compound concentration? - Accurate pipetting? - Consistent incubation times? CheckReagent->CheckProtocol Reagent/Instrument OK CheckReagent->Rerun Issue Found MixingStudy 4. Perform Mixing Studies CheckProtocol->MixingStudy Protocol OK CheckProtocol->Rerun Error Found Corrected Result Corrects: Factor Deficiency Likely MixingStudy->Corrected Yes NotCorrected Result Does Not Correct: Inhibitor (other than this compound) or Lupus Anticoagulant Possible MixingStudy->NotCorrected No

Caption: A step-by-step guide for troubleshooting erroneous aPTT results.

Q5: My aPTT results are highly variable. What should I check first?

  • Pre-Analytical Variables: These are the most common source of error in coagulation testing.[7]

    • Sample Collection: Ensure the correct blood-to-anticoagulant ratio (typically 9:1) is used in the sodium citrate tube. Under- or over-filling the tube can lead to falsely prolonged or shortened clotting times, respectively.[8]

    • Sample Quality: Visually inspect plasma for hemolysis or small clots. Clot formation consumes coagulation factors, which can falsely prolong the aPTT.[7]

    • Sample Processing: Plasma should be separated from cells promptly. Delays can affect results, especially in heparinized samples, though this is less of a concern for FXIa inhibitors.[7]

  • Reagent and Instrument Performance:

    • Reagent Sensitivity: Different aPTT reagents have varying sensitivities to coagulation factors and inhibitors.[7][9] Ensure you are using a consistent lot number for a given set of experiments.

    • Quality Control: Always run quality control samples to verify that the instrument and reagents are performing within established ranges.

Q6: The aPTT is prolonged even in my control samples without this compound. What could be the cause?

If the baseline aPTT is prolonged, it may indicate an underlying factor deficiency or the presence of an interfering substance.

  • Factor Deficiency: An inherited or acquired deficiency in factors of the intrinsic pathway (e.g., VIII, IX, XI, XII) can prolong the aPTT.[10]

  • Presence of an Inhibitor: A nonspecific inhibitor, such as a lupus anticoagulant, can prolong the aPTT by binding to phospholipids used in the assay.[11]

Q7: How can I determine if a prolonged aPTT is due to a factor deficiency or a different inhibitor?

A mixing study is the standard procedure to differentiate between a factor deficiency and the presence of a factor inhibitor.[8][11][12]

  • Procedure: The patient's plasma is mixed in a 1:1 ratio with normal pooled plasma (which contains normal levels of all clotting factors). The aPTT is then measured on the mixture.[8]

  • Interpretation:

    • Correction: If the aPTT of the mixture corrects to within the normal range, it suggests a factor deficiency that was replenished by the normal plasma.[8][11]

    • No Correction: If the aPTT remains prolonged, it indicates the presence of an inhibitor (in this context, one other than the expected this compound) that is also inhibiting the factors in the normal plasma.[8][11]

Experimental Protocols

Protocol 1: Measurement of aPTT in Plasma Samples

This protocol describes a general method for determining the aPTT of citrated plasma samples in the presence of an experimental compound like this compound.

  • Sample Preparation:

    • Collect whole blood into a 3.2% sodium citrate tube (light blue top).

    • Centrifuge at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.

    • Carefully aspirate the plasma supernatant for analysis. Samples can be tested immediately or stored at -80°C.

  • Assay Procedure (Automated Coagulometer):

    • Pre-warm the instrument and reagents to 37°C.

    • Pipette 50 µL of the test plasma (containing a known concentration of this compound or vehicle control) into a cuvette.

    • Add 50 µL of aPTT reagent (containing a contact activator like silica and phospholipids).

    • Incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C.

    • Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM calcium chloride (CaCl2).

    • The instrument will automatically detect clot formation and record the time in seconds.

  • Data Analysis:

    • Record the aPTT in seconds.

    • Compare the aPTT of samples containing this compound to the vehicle control.

    • Data can be presented as the raw clotting time or as a fold-increase over the baseline (control) aPTT.

Workflow for aPTT Measurement and Interpretation

Start Start: aPTT Experiment SamplePrep 1. Prepare Plasma Samples (Control & this compound) Start->SamplePrep Assay 2. Perform aPTT Assay (Automated Coagulometer) SamplePrep->Assay Record 3. Record Clotting Time (s) Assay->Record Decision Results as Expected? Record->Decision Analyze 4. Analyze & Report Data Decision->Analyze Yes Troubleshoot Refer to Troubleshooting Guide Decision->Troubleshoot No End End Analyze->End Troubleshoot->SamplePrep Re-run Experiment

Caption: Standard experimental workflow for aPTT analysis with this compound.

References

Limitations of BMS-262084 in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-262084.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule that functions as an irreversible inhibitor of Factor XIa (FXIa).[1][2][3] It contains a 4-carboxy-2-azetidinone moiety.[1][4] By irreversibly binding to FXIa, it blocks the intrinsic pathway of coagulation.[5][6] This mechanism contributes to its antithrombotic effects.

Q2: What are the key advantages of this compound observed in preclinical studies?

A2: Preclinical studies have shown that this compound effectively prevents thrombosis in various animal models.[1][7] A significant advantage is its ability to produce antithrombotic effects with minimal prolongation of bleeding time, suggesting a lower risk of bleeding complications compared to some other anticoagulants.[1][4][8]

Q3: Has the efficacy and safety of this compound been evaluated in humans?

A3: As of current literature, there are no published studies reporting the safety and efficacy of this compound in humans.[4][5] Its development status beyond preclinical studies is not detailed in the available information.

Troubleshooting Guide

Problem 1: Inconsistent antithrombotic efficacy in our animal model.

  • Possible Cause 1: Model Selection. this compound has demonstrated efficacy in models of thrombosis induced by endothelial injury, such as the ferric chloride-induced carotid artery injury model and electrolytic-mediated carotid arterial thrombosis (ECAT).[4][7] However, its efficacy may be limited in models driven by tissue factor (TF) infusion.[4][5]

  • Troubleshooting Tip: Ensure the chosen animal model is appropriate for evaluating an inhibitor of the intrinsic coagulation pathway. Models that rely heavily on the extrinsic (Tissue Factor) pathway may not show a significant effect with FXIa inhibition.

  • Possible Cause 2: Dosing and Administration. this compound has been shown to have a dose-dependent antithrombotic effect.[1][4] In preclinical studies, it has been administered intravenously (IV).[1][2]

  • Troubleshooting Tip: Verify that the dose and route of administration are consistent with published effective protocols. Refer to the quantitative data tables below for reported efficacious doses in various models.

Problem 2: Observing unexpected bleeding in our animal model.

  • Possible Cause 1: High Dosage. While this compound generally shows minimal impact on bleeding time, high doses have been reported to cause a slight but significant increase in cuticle bleeding time in rabbits.[4]

  • Troubleshooting Tip: Consider a dose-response study to find the optimal therapeutic window that provides antithrombotic efficacy without significant bleeding.

  • Possible Cause 2: Off-Target Effects. Although described as selective, all small molecules have the potential for off-target effects.[9][10] this compound has been shown to inhibit human tryptase with an IC50 of 5 nM.[2]

  • Troubleshooting Tip: If bleeding is observed at doses that are not expected to be problematic, consider investigating potential off-target effects on other proteases or cellular pathways that might influence hemostasis.

Problem 3: Difficulty with in vitro assay setup and interpretation.

  • Possible Cause 1: Incorrect Coagulation Assay. this compound specifically prolongs the activated partial thromboplastin time (aPTT), which measures the integrity of the intrinsic and common coagulation pathways.[1][4] It does not typically affect the prothrombin time (PT) or thrombin time (TT).[1]

  • Troubleshooting Tip: Use aPTT as the primary pharmacodynamic biomarker to assess the in vitro activity of this compound.[1][8] Lack of change in PT and TT is an expected finding and confirms the selectivity of the inhibitor for the intrinsic pathway.

  • Possible Cause 2: Reagent and Cell Culture Variability. The reproducibility of cell-based and plasma-based assays can be affected by factors such as reagent quality, cell passage number, and confluency.[11][12][13]

  • Troubleshooting Tip: Use authenticated cell lines, monitor cell passage number, and ensure cells are in the exponential growth phase for assays.[12] Standardize reagent lots and follow established protocols carefully to minimize variability.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference
IC50 vs. Factor XIaHuman2.8 nM[2][4]
IC50 vs. Human TryptaseHuman5 nM[2]
EC2x (aPTT)Rabbit Plasma10.6 µM[1][14]
EC2x (aPTT)Human Plasma0.14 µM[2]
EC2x (aPTT)Rat Plasma2.2 µM[2]

Table 2: In Vivo Efficacy of this compound in Rabbit Models

ModelEndpointED50 (IV Infusion)Reference
Arteriovenous-Shunt Thrombosis (AVST)Thrombus Weight Reduction0.4 mg/kg/h[1][8]
Venous Thrombosis (VT)Thrombus Weight Reduction0.7 mg/kg/h[1][8]
Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT)Increased Blood Flow1.5 mg/kg/h[1][8]

Table 3: Effect of this compound on Bleeding Time in Rabbits

Dose (IV Infusion)Fold-Increase in Bleeding TimeP-value vs. ControlReference
3 mg/kg/h1.17 ± 0.04Not Significant[1][14]
10 mg/kg/h1.52 ± 0.07< 0.05[1][14]

Experimental Protocols

Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

  • Animal Preparation: Anesthetize male rats according to approved institutional protocols.

  • Surgical Procedure: Isolate the common carotid artery.

  • Thrombus Induction: Apply a filter paper saturated with ferric chloride solution (typically 35%) to the adventitial surface of the artery for a defined period (e.g., 10 minutes).

  • Drug Administration: Administer this compound intravenously. A reported effective dosing regimen is a 2-12 mg/kg bolus followed by a 2-12 mg/kg/h infusion.[2]

  • Endpoint Measurement: Monitor carotid blood flow using a Doppler flow probe. At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.[2][4]

Protocol 2: In Vitro Activated Partial Thromboplastin Time (aPTT) Assay

  • Sample Preparation: Prepare citrated plasma from the species of interest (e.g., human, rabbit, rat).

  • Incubation: Incubate the plasma with various concentrations of this compound or vehicle control at 37°C for a specified time.

  • aPTT Measurement: Add aPTT reagent (containing a contact activator and phospholipids) to the plasma samples and incubate.

  • Clotting Initiation: Add calcium chloride to initiate coagulation.

  • Data Analysis: Measure the time to clot formation using a coagulometer. Determine the concentration of this compound required to double the aPTT (EC2x).[1][2]

Visualizations

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX Activates TF Tissue Factor (TF) FVIIa FVIIa TF_FVIIa TF-FVIIa Complex FVIIa->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin BMS262084 This compound BMS262084->FXIa Irreversible Inhibition TF_FVIIa->FX

Caption: Mechanism of action of this compound in the coagulation cascade.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy & Safety start_vitro Prepare Plasma Samples incubate Incubate with this compound start_vitro->incubate aptt Perform aPTT Assay incubate->aptt data_vitro Determine EC2x aptt->data_vitro start_vivo Prepare Animal Model (e.g., Rabbit, Rat) administer Administer this compound (IV) start_vivo->administer induce Induce Thrombosis administer->induce bleed Assess Safety (Bleeding Time) administer->bleed monitor Monitor Efficacy (Thrombus Weight, Blood Flow) induce->monitor data_vivo Determine ED50 & Bleeding Risk monitor->data_vivo bleed->data_vivo

Caption: Preclinical evaluation workflow for this compound.

troubleshooting_logic start Issue Encountered (e.g., Low Efficacy, Unexpected Bleeding) check_model Is the experimental model appropriate? start->check_model check_dose Is the dose and administration route correct? check_model->check_dose Yes solution_model Consider a different thrombosis model (e.g., non-TF mediated). check_model->solution_model No check_assay Is the in vitro assay setup correct? check_dose->check_assay Yes solution_dose Perform dose-response study. Verify IV administration. check_dose->solution_dose No solution_assay Use aPTT as the primary readout. Standardize reagents. check_assay->solution_assay No review Review literature for similar issues. check_assay->review Yes

Caption: Troubleshooting logic for preclinical studies with this compound.

References

Technical Support Center: BMS-262084 Antithrombotic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-262084 in antithrombotic assays.

Troubleshooting Guides

This section addresses common issues that may lead to variability in your experimental results with this compound.

Issue / Observation Potential Cause Recommended Troubleshooting Steps
Inconsistent aPTT prolongation with this compound Reagent variabilityEnsure consistent lot numbers for aPTT reagents (activator and calcium chloride) throughout the study. Different reagents can have varying sensitivities to FXIa inhibitors.[1][2]
Pre-analytical sample issuesFollow a strict protocol for blood collection and processing. Ensure proper blood-to-anticoagulant ratio (9:1), gentle inversion of collection tubes, and timely plasma separation by centrifugation to obtain platelet-poor plasma.[3][4][5]
Instrument variabilityUse the same coagulometer for all measurements within a study. Different instruments may use different clot detection methods (e.g., optical vs. mechanical), which can influence results.[6]
Temperature fluctuationsPre-warm all reagents and plasma samples to 37°C before initiating the assay. Maintain a constant temperature during the incubation and reading steps.[5][7][8]
No significant change in PT or TT with this compound Expected drug actionThis is the expected outcome. This compound is a selective inhibitor of Factor XIa (FXIa), which is part of the intrinsic coagulation pathway.[9] The prothrombin time (PT) assesses the extrinsic and common pathways, and the thrombin time (TT) evaluates the final step of fibrin formation. Therefore, this compound should not significantly prolong these clotting times.[9]
High variability in in vivo thrombosis models Animal-specific physiological differencesEnsure a sufficient number of animals per group to account for biological variability. Standardize animal age, weight, and sex within each experimental group.
Inconsistent surgical procedureFor models like ferric chloride-induced thrombosis or venous stasis, standardize the surgical technique, including the concentration and application time of ferric chloride, and the degree of vessel ligation.[10][11][12]
Anesthetic effectsUse a consistent anesthetic agent and dosage, as some anesthetics can affect coagulation parameters.
Precipitation of this compound in solution Poor solubilityThis compound may require specific solvent systems for complete dissolution. Consider using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Gentle heating and/or sonication may aid in dissolution. Prepare fresh working solutions for in vivo experiments on the day of use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and irreversible inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[9][13] It has an IC50 of 2.8 nM against human FXIa.[7][14] By inhibiting FXIa, this compound prevents the downstream amplification of thrombin generation, thereby exerting its antithrombotic effect.

Q2: Which coagulation assay is most appropriate for measuring the pharmacodynamic effect of this compound?

A2: The activated partial thromboplastin time (aPTT) assay is the most suitable pharmacodynamic biomarker for this compound's activity.[9][15] The prolongation of aPTT is dose-dependent and correlates with the antithrombotic efficacy of the compound.[9][15][16][17]

Q3: Why doesn't this compound prolong the prothrombin time (PT)?

A3: The PT assay evaluates the extrinsic and common pathways of coagulation, which are initiated by tissue factor and involve Factor VII. Since this compound is a selective inhibitor of FXIa in the intrinsic pathway, it does not affect the factors measured by the PT assay.[9]

Q4: What are some key sources of variability in aPTT assays?

A4: Variability in aPTT results can arise from pre-analytical factors such as improper sample collection (e.g., incorrect blood-to-anticoagulant ratio, inadequate mixing), delayed processing, and hemolysis or lipemia in the plasma sample.[6] Analytical variables include the choice of aPTT reagent (different activators like silica, kaolin, or ellagic acid have different sensitivities), the instrument used for clot detection, and incubation times.[1][7]

Q5: Can I use this compound in human subjects?

A5: Currently, there are no published studies on the safety and efficacy of this compound in humans.[7][17] Its use is intended for preclinical research purposes only.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Parameter Species Value Reference
IC50 vs. Factor XIaHuman2.8 nM[7][14]
IC50 vs. TryptaseHuman5 nM
EC2x for aPTTRabbit10.6 µM[9][15]

Table 2: In Vivo Antithrombotic Efficacy of this compound in Rabbits

Thrombosis Model ED50 (mg/kg/h, IV) Reference
Arteriovenous-Shunt Thrombosis (AVST)0.4[9][15]
Venous Thrombosis (VT)0.7[9][15]
Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT)1.5[9][15]

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay
  • Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio.[4] Gently invert the tube several times to mix. Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma.[8]

  • Assay Procedure:

    • Pre-warm the platelet-poor plasma, aPTT reagent (containing a contact activator like silica), and 0.025 M calcium chloride (CaCl2) solution to 37°C.[7]

    • In a coagulometer cuvette, mix equal volumes (e.g., 50 µL) of plasma and the aPTT reagent.[13]

    • Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.[7][13]

    • Add an equal volume (e.g., 50 µL) of pre-warmed CaCl2 to the mixture to initiate coagulation.[13]

    • The coagulometer will measure the time in seconds for a fibrin clot to form. This is the aPTT.

Prothrombin Time (PT) Assay
  • Sample Preparation: Prepare platelet-poor plasma as described for the aPTT assay.[8][9]

  • Assay Procedure:

    • Pre-warm the platelet-poor plasma and the PT reagent (containing tissue factor and calcium) to 37°C.[14]

    • Pipette a volume of plasma (e.g., 50 µL) into a coagulometer cuvette.

    • Add a larger volume of the PT reagent (e.g., 100 µL) to the plasma to initiate clotting.[8]

    • The coagulometer measures the time in seconds for a fibrin clot to form, which is the PT.

In Vivo Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model (Rat)
  • Animal Preparation: Anesthetize the rat and surgically expose the carotid artery.

  • Thrombus Induction: Apply a piece of filter paper saturated with a specific concentration of FeCl3 solution (e.g., 10-35%) to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes).[10]

  • Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to vessel occlusion.

  • Thrombus Measurement: After a set period, excise the injured arterial segment and measure the weight of the thrombus.

  • Drug Administration: this compound can be administered intravenously (e.g., as a bolus followed by continuous infusion) at various doses before the induction of thrombosis.

Visualizations

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa VIIIa VIIIa/IXa Complex IXa->VIIIa X X VIIIa->X TF Tissue Factor TF_VIIa TF/VIIa Complex TF->TF_VIIa VII VII VIIa VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin BMS262084 This compound BMS262084->XIa

Caption: Mechanism of action of this compound in the coagulation cascade.

aptt_workflow cluster_sample Sample Preparation cluster_assay aPTT Assay BloodCollection Whole Blood Collection (3.2% Sodium Citrate) Centrifugation Centrifugation (2500 x g, 15 min) BloodCollection->Centrifugation PPP Platelet-Poor Plasma (PPP) Centrifugation->PPP Prewarming Pre-warm PPP, aPTT Reagent, and CaCl2 to 37°C PPP->Prewarming Incubation Incubate PPP + aPTT Reagent (3-5 min at 37°C) Prewarming->Incubation ClotInitiation Add CaCl2 to Initiate Clotting Incubation->ClotInitiation Measurement Measure Time to Clot Formation ClotInitiation->Measurement

Caption: Experimental workflow for the Activated Partial Thromboplastin Time (aPTT) assay.

fecl3_workflow Start Anesthetize Animal ExposeArtery Surgically Expose Carotid Artery Start->ExposeArtery DrugAdmin Administer this compound or Vehicle ExposeArtery->DrugAdmin InduceThrombosis Apply FeCl3-Saturated Filter Paper DrugAdmin->InduceThrombosis MonitorFlow Monitor Blood Flow with Doppler Probe InduceThrombosis->MonitorFlow MeasureThrombus Excise Artery and Weigh Thrombus MonitorFlow->MeasureThrombus End End of Experiment MeasureThrombus->End

Caption: Workflow for the in vivo ferric chloride-induced arterial thrombosis model.

References

Validation & Comparative

A Comparative Guide to Small Molecule Factor XIa Inhibitors: BMS-262084 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of anticoagulant therapy is evolving, with a focus on developing agents that can prevent thrombosis without significantly increasing the risk of bleeding. Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade, has emerged as a promising target to achieve this goal. This guide provides a detailed comparison of BMS-262084, an early yet potent FXIa inhibitor, with other notable small molecule inhibitors that have advanced in clinical research.

The Role of FXIa in Coagulation

Factor XI (FXI) is a serine protease that, once activated to FXIa, amplifies the production of thrombin, a central enzyme in clot formation. The intrinsic pathway, where FXIa plays a crucial role, is thought to be more involved in the growth and stabilization of a thrombus (pathological clotting) rather than in the initial response to vessel injury (hemostasis).[1][2][3] This distinction provides a therapeutic window for FXIa inhibitors to prevent thrombosis while preserving normal hemostatic functions, potentially offering a safer alternative to traditional anticoagulants.[1][2][3]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa FXIa (Target) FXI->FXIa FX FX FXIa->FX Activates FIX to FIXa (which activates FX) Tissue_Factor Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex Tissue_Factor->TF_FVIIa Activates FVII TF_FVIIa->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Forms Clot Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem_Assay Biochemical Assay (IC50 vs FXIa) Selectivity_Panel Selectivity Panel (vs other proteases) Biochem_Assay->Selectivity_Panel aPTT_Assay Plasma Clotting Assay (aPTT, PT) Selectivity_Panel->aPTT_Assay PK_Study Pharmacokinetics (PK) (Rat/Rabbit) aPTT_Assay->PK_Study Proceed if potent & selective Thrombosis_Model Thrombosis Model (e.g., FeCl3-induced) PK_Study->Thrombosis_Model Bleeding_Model Hemostasis Model (Bleeding Time) Thrombosis_Model->Bleeding_Model

References

Validating BMS-262084: A Comparative Guide to its Activity Using Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Factor XIa (FXIa) inhibitor, BMS-262084, with other relevant inhibitors, supported by experimental data and detailed methodologies. The focus is on the validation of its inhibitory activity using chromogenic substrate assays, a common and effective method for in vitro characterization of enzyme inhibitors.

Comparative Inhibitory Activity of this compound

This compound is a potent and selective irreversible inhibitor of human Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] Its high affinity for FXIa and selectivity over other serine proteases make it a subject of significant interest in the development of novel antithrombotic agents with a potentially lower risk of bleeding compared to traditional anticoagulants.[1]

The following table summarizes the inhibitory potency of this compound against FXIa and its selectivity against other related serine proteases. For comparative purposes, data for other known FXIa inhibitors are also included.

InhibitorTargetIC50 / KiSelectivity vs. Other Proteases
This compound Human Factor XIa IC50: 2.8 nM [1][3]Tryptase (IC50: 5 nM) , Trypsin (IC50: 50 nM), Urokinase (IC50: 542 nM), Plasma Kallikrein (IC50: 550 nM), Plasmin (IC50: 1.7 µM), Thrombin (Factor IIa) (IC50: 10.5 µM), Factor IXa (IC50: 17.4 µM)[3]
BMS-962212Human Factor XIaKi: 0.7 nMData not readily available in a comparative format.
AsundexianHuman Factor XIaIC50: 5.0 nMData not readily available in a comparative format.[4]
MilvexianHuman Factor XIaData not readily available in a comparative format.Data not readily available in a comparative format.

Note: IC50 and Ki values are measures of inhibitor potency. A lower value indicates a more potent inhibitor. The data presented here are compiled from various sources and may not have been determined under identical experimental conditions, which can influence the absolute values.

Experimental Protocol: Chromogenic Factor XIa Inhibition Assay

While a specific, detailed protocol for the validation of this compound using a chromogenic substrate is not available in the public domain, the following is a general and widely accepted methodology based on commercially available kits and published research on similar direct FXIa inhibitors. This protocol can be adapted for the characterization of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human Factor XIa.

Principle: The assay measures the activity of FXIa through a cascade reaction. FXIa activates Factor IX (FIX) to FIXa, which in turn activates Factor X (FX) to FXa. The generated FXa then cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the FXIa activity. In the presence of an inhibitor like this compound, the activity of FXIa is reduced, leading to a decrease in the rate of color formation.

Materials:

  • Purified human Factor XIa

  • Purified human Factor IX

  • Purified human Factor X

  • Chromogenic substrate for Factor Xa (e.g., S-2765)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl, CaCl2, and a carrier protein like BSA)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in the assay buffer. The final concentrations should typically span a range that is expected to produce 0% to 100% inhibition.

    • Prepare working solutions of human FXIa, FIX, and FX in the assay buffer at their optimal concentrations.

    • Prepare the chromogenic FXa substrate solution according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the assay buffer to all wells.

    • Add a small volume of the different concentrations of this compound or vehicle control (e.g., DMSO) to the appropriate wells.

    • Add the human FXIa solution to all wells except for the blank controls.

    • Incubate the plate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • To initiate the enzymatic cascade, add a mixture of FIX and FX to all wells.

    • Incubate for a specific time (e.g., 10-20 minutes) at 37°C to allow for the activation of FX to FXa.

  • Detection:

    • Add the chromogenic FXa substrate to all wells.

    • Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a stop solution (e.g., acetic acid) and then read the final absorbance.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V) for each inhibitor concentration from the linear portion of the kinetic curve (change in absorbance per unit time).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100, where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate in the absence of the inhibitor.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological process and the experimental setup, the following diagrams have been generated using Graphviz (DOT language).

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X Xa Factor Xa X->Xa II Prothrombin (II) Xa->II IIa Thrombin (IIa) II->IIa Fibrinogen Fibrinogen IIa->Fibrinogen Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin BMS262084 This compound BMS262084->XIa

Caption: Coagulation cascade showing the inhibition of Factor XIa by this compound.

chromogenic_assay_workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis BMS_dilution Prepare this compound dilutions Plate_setup Add buffer, inhibitor/vehicle, and FXIa to 96-well plate BMS_dilution->Plate_setup Enzyme_prep Prepare FXIa, FIX, FX solutions Enzyme_prep->Plate_setup Substrate_prep Prepare Chromogenic Substrate Detection Add Chromogenic Substrate and measure absorbance at 405 nm Substrate_prep->Detection Incubation1 Incubate to allow inhibitor binding Plate_setup->Incubation1 Reaction_start Add FIX and FX to initiate cascade Incubation1->Reaction_start Incubation2 Incubate for FXa generation Reaction_start->Incubation2 Incubation2->Detection Rate_calc Calculate reaction rates Detection->Rate_calc Plotting Plot % inhibition vs. log[inhibitor] Rate_calc->Plotting IC50_calc Determine IC50 value Plotting->IC50_calc

Caption: Experimental workflow for the chromogenic Factor XIa inhibition assay.

References

A Comparative Analysis of BMS-262084 and Traditional Anticoagulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel, irreversible factor XIa (FXIa) inhibitor, BMS-262084, with traditional anticoagulants such as warfarin and heparin. The following sections present a comprehensive overview of their mechanisms of action, supported by preclinical data on efficacy and safety, and detailed experimental protocols. This objective analysis is intended to inform researchers and drug development professionals on the potential advantages of targeting FXIa for anticoagulation.

Mechanism of Action: A Tale of Two Pathways

Traditional anticoagulants exert their effects on the common pathway of the coagulation cascade, which is crucial for physiological hemostasis. In contrast, this compound targets the intrinsic pathway, a key driver of thrombosis with a lesser role in hemostasis. This fundamental difference in their mechanism of action underpins the potential for a wider therapeutic window with FXIa inhibitors.

This compound: This small molecule is a potent and selective irreversible inhibitor of FXIa, with an IC50 of 2.8 nM against human FXIa.[1] By inhibiting FXIa, this compound effectively blocks the amplification of the intrinsic coagulation cascade, a critical pathway in the development of pathological thrombi.

Traditional Anticoagulants:

  • Warfarin: As a vitamin K antagonist, warfarin inhibits the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[2] This broad-spectrum inhibition affects multiple points in the coagulation cascade.

  • Heparin (Unfractionated): Heparin acts by binding to antithrombin III, a natural anticoagulant, and accelerating its inactivation of thrombin (factor IIa) and factor Xa.[2]

The distinct mechanisms are illustrated in the signaling pathway diagram below.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVII Factor VII FVII->TF_FVIIa TF_FVIIa->FX FXa Factor Xa FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Activates Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin BMS262084 This compound BMS262084->FXIa Inhibits Heparin Heparin (via Antithrombin III) Heparin->FXa Inhibits Heparin->Thrombin Inhibits Warfarin Warfarin (inhibits synthesis) Warfarin->FIX Inhibits Synthesis Warfarin->FVII Inhibits Synthesis Warfarin->FX Inhibits Synthesis Warfarin->Prothrombin Inhibits Synthesis

Figure 1: Coagulation cascade and targets of anticoagulants.

Preclinical Efficacy: A Quantitative Comparison

Preclinical studies in rabbit models of thrombosis demonstrate the potent antithrombotic effects of this compound. The following tables summarize the available quantitative data for this compound and provide context with data from studies on traditional anticoagulants in similar models. A direct head-to-head comparison in the same study was not available in the reviewed literature.

Table 1: Antithrombotic Efficacy of this compound in Rabbit Thrombosis Models

Thrombosis ModelEndpointThis compound ED50 (mg/kg/h, IV)Reference
Arteriovenous-Shunt Thrombosis (AVST)Thrombus Weight Reduction0.4[3]
Venous Thrombosis (VT)Thrombus Weight Reduction0.7[3]
Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT)Increased Blood Flow1.5[3]

Table 2: Antithrombotic Effects of Traditional Anticoagulants in Rabbit Models

AnticoagulantThrombosis ModelEffective DoseEndpointReference
Unfractionated HeparinVenous Thrombosis>100 U/kg/hIncreased Blood Flow[4]
WarfarinVenous Stasis Thrombosis1.5 mg/kg/day (for 10 days)Significant antithrombotic effect[5]

Note: Direct comparison of ED50 values is challenging due to differences in experimental protocols, dosing regimens (continuous infusion for this compound vs. daily administration for warfarin), and reported units (mg/kg/h vs. U/kg/h for heparin).

Safety Profile: The Bleeding Risk

A significant advantage of targeting FXIa is the potential for a reduced bleeding risk compared to traditional anticoagulants. Preclinical data for this compound supports this hypothesis.

Table 3: Effect of this compound on Bleeding Time in Rabbits

Dose (mg/kg/h, IV)Fold-Increase in Cuticle Bleeding Time (vs. Control)Reference
31.17 ± 0.04[3]
101.52 ± 0.07*[3]

*P < 0.05 vs. control

At doses that produced significant antithrombotic effects (ED50 values of 0.4-1.5 mg/kg/h), this compound demonstrated a minimal increase in bleeding time.[3] In contrast, traditional anticoagulants are well-known to be associated with a dose-dependent increase in bleeding risk.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below to allow for replication and further investigation.

Rabbit Arteriovenous-Shunt Thrombosis (AVST) Model

This model assesses venous thrombosis in an extracorporeal shunt.

start Anesthetize Rabbit cannulate Cannulate Carotid Artery and Jugular Vein start->cannulate shunt Connect Artery and Vein via Extracorporeal Shunt cannulate->shunt thrombus_formation Allow Blood to Circulate Through Shunt (Thrombus Forms on Suture) shunt->thrombus_formation drug_admin Administer this compound (IV Infusion) 1h Prior to Shunt Opening drug_admin->thrombus_formation endpoint Measure Thrombus Weight thrombus_formation->endpoint start Anesthetize Rabbit expose_carotid Surgically Expose Carotid Artery start->expose_carotid place_flow_probe Place Electromagnetic Flow Probe expose_carotid->place_flow_probe induce_injury Induce Endothelial Injury via Electrical Stimulation (e.g., 4 mA for 3 min) place_flow_probe->induce_injury drug_admin Administer this compound (IV Infusion) 1h Prior to Injury drug_admin->induce_injury monitor_flow Continuously Monitor Carotid Blood Flow (e.g., for 90 min) induce_injury->monitor_flow endpoint Measure Integrated Carotid Blood Flow and/or Thrombus Weight monitor_flow->endpoint

References

Navigating the Specificity of Factor XIa Inhibition: A Comparative Analysis of BMS-262084

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a detailed comparison of the cross-reactivity profile of BMS-262084, a potent irreversible inhibitor of Factor XIa (FXIa), with other alternatives. The following sections present quantitative data, in-depth experimental methodologies, and visual representations of the key biological pathways and experimental workflows.

This compound is recognized as a potent and selective inhibitor of human Factor XIa, with a reported IC50 of 2.8 nM. It also demonstrates inhibitory activity against human tryptase, with an IC50 of 5 nM.[1] Its selectivity has been evaluated against a panel of other serine proteases, highlighting its preferential activity towards FXIa.[1] This targeted approach is crucial in the development of antithrombotic agents, aiming to minimize off-target effects and associated adverse events.

Comparative Cross-reactivity Profile

To objectively assess the selectivity of this compound, its inhibitory activity was tested against a range of serine proteases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these enzymes.

Target EnzymeThis compound IC50 (µM)
Human Factor XIa0.0028
Human Tryptase0.005
Trypsin0.05
Urokinase0.542
Plasma Kallikrein0.55
Plasmin1.7
Thrombin (Factor IIa)10.5
Factor IXa17.4
[1]

Alternative Factor XIa Inhibitors:

  • BMS-962212: A reversible and highly selective parenteral small-molecule inhibitor of FXIa.[2]

  • BMS-724296: A reversible and selective FXIa inhibitor.[3]

  • BMS-654457: A tetrahydroquinoline derivative that reversibly and selectively inhibits FXIa.[3]

The development of these selective inhibitors underscores the ongoing effort to target FXIa with high precision, thereby aiming to separate antithrombotic efficacy from bleeding risk.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound relies on robust and reproducible experimental protocols. Below is a detailed methodology for a typical in vitro protease inhibition assay used to determine the IC50 value of an irreversible inhibitor.

In Vitro Protease Inhibition Assay (Irreversible Inhibitor)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target protease by 50% (IC50) after a defined incubation period.

Materials:

  • Purified target protease (e.g., human Factor XIa)

  • Fluorogenic or chromogenic substrate specific to the protease

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing NaCl and CaCl2)

  • 96-well microtiter plates (black plates for fluorescent assays)

  • Microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Create a series of dilutions of the inhibitor stock solution in assay buffer to achieve the desired final concentrations.

    • Prepare a solution of the target protease in assay buffer to a final concentration that yields a linear reaction rate over the course of the assay.

    • Prepare a solution of the substrate in assay buffer. The optimal concentration is typically at or below the Michaelis-Menten constant (Km) for the enzyme.

  • Assay Setup:

    • To the wells of a 96-well plate, add a fixed volume of the protease solution.

    • Add a corresponding volume of each inhibitor dilution to the wells. Include control wells with assay buffer and solvent (DMSO) only (to measure uninhibited enzyme activity) and wells with substrate only (for background measurement).

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C). This pre-incubation step is crucial for irreversible inhibitors to allow for the covalent bond formation with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the change in fluorescence or absorbance over a set period (e.g., 30-60 minutes) at appropriate excitation and emission wavelengths (for fluorescent substrates) or a specific wavelength (for chromogenic substrates).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration from the linear portion of the kinetic curves.

    • Normalize the reaction rates to the uninhibited control (enzyme + solvent).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizing the Landscape

To better understand the biological context and experimental design, the following diagrams are provided.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway (Contact Activation) cluster_Extrinsic Extrinsic Pathway (Tissue Factor) cluster_Common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X VIIIa Factor VIIIa VIIIa->X Xa Factor Xa X->Xa BMS262084 This compound BMS262084->XIa Inhibits TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VIIa Factor VIIa VIIa->TF_VIIa TF_VIIa->X Activates Prothrombin Prothrombin (Factor II) Xa->Prothrombin Activates Va Factor Va Va->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin

Figure 1: The coagulation cascade, highlighting the role of Factor XIa and the inhibitory action of this compound.

Protease_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Enzyme, Inhibitor, Substrate) plate_setup Plate Setup (Add Enzyme & Inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubation (e.g., 30 min at 37°C) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start kinetic_read Kinetic Measurement (Microplate Reader) reaction_start->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate normalize Normalize to Control calc_rate->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Figure 2: A generalized workflow for an in vitro protease inhibition assay.

References

Efficacy of BMS-262084 in Apixaban-Resistant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BMS-262084, a potent and irreversible inhibitor of Factor XIa (FXIa), and apixaban, a direct Factor Xa (FXa) inhibitor. While direct experimental data on the efficacy of this compound in models specifically designed for apixaban resistance is not currently available in published literature, this document synthesizes existing preclinical data for both compounds and explores the mechanistic rationale for the potential utility of this compound in scenarios of diminished response to FXa inhibitors.

Introduction

Apixaban is a widely used direct oral anticoagulant (DOAC) that targets Factor Xa, a critical enzyme in the common pathway of the coagulation cascade.[1][2] While generally effective, instances of treatment failure or resistance have been reported, prompting the exploration of alternative anticoagulant strategies.[3] this compound represents a novel approach by targeting Factor XIa, a key component of the intrinsic pathway of coagulation.[4][5] The rationale for this approach is that inhibiting the intrinsic pathway may offer a potent antithrombotic effect with a potentially lower risk of bleeding compared to targeting the common pathway.[4][6]

Mechanism of Action: A Tale of Two Pathways

The differential targets of this compound and apixaban within the coagulation cascade are fundamental to understanding their respective roles and potential for sequential or alternative use.

  • Apixaban: As a direct FXa inhibitor, apixaban blocks the conversion of prothrombin to thrombin, a central step in the final common pathway of coagulation.[1][7] This inhibits thrombus formation by reducing fibrin generation.[1]

  • This compound: This compound is a potent, selective, and irreversible inhibitor of FXIa.[5] FXIa is situated upstream in the intrinsic pathway and is responsible for activating Factor IX.[6] By inhibiting FXIa, this compound attenuates the amplification of thrombin generation, a process crucial for thrombus growth and stabilization, while potentially having a lesser impact on initial hemostasis which is primarily driven by the extrinsic (tissue factor) pathway.[4]

The distinct mechanisms suggest that in a state of apixaban resistance, where the activity of FXa may not be sufficiently inhibited, targeting an upstream enzyme like FXIa with this compound could provide an effective alternative antithrombotic effect.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa FX FX FIXa->FX activates Tissue Factor Tissue Factor FVIIa FVIIa Tissue Factor->FVIIa activates FVIIa->FX activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->FXIa inhibits Apixaban Apixaban Apixaban->FXa inhibits

Figure 1: Coagulation cascade showing the inhibitory targets of this compound and apixaban.

Preclinical Efficacy and Safety Data

The following tables summarize the available preclinical data for this compound and apixaban in various animal models of thrombosis and hemostasis. It is important to note that these studies were not conducted in apixaban-resistant models.

Table 1: Preclinical Data for this compound
ParameterSpeciesModelKey FindingsReference
In Vitro Activity HumanPurified enzymeIC50 of 2.8 nM against human FXIa.[5]
Human, RatPlasmaDoubles aPTT at 0.14 µM and 2.2 µM, respectively.[5]
Antithrombotic Efficacy RatFeCl3-induced carotid artery thrombosisDose-dependently reduced thrombus weight and improved vessel patency.[4]
RabbitArteriovenous-shunt thrombosis (AVST)ED50 of 0.4 mg/kg/h IV.[8][9]
RabbitVenous thrombosis (VT)ED50 of 0.7 mg/kg/h IV.[8][9]
RabbitElectrolytic-mediated carotid arterial thrombosis (ECAT)ED50 of 1.5 mg/kg/h IV.[8][9]
Hemostasis RatCuticle, renal cortex, and mesenteric vessel punctureDid not increase bleeding time at effective antithrombotic doses.[4]
RabbitCuticle bleeding timeSlight but significant increase in bleeding time only at high doses (10 mg/kg/h).[8][9]
Table 2: Preclinical Data for Apixaban
ParameterSpeciesModelKey FindingsReference
In Vitro Activity HumanPurified enzymeKi of 0.08 nM for human FXa.[10]
Antithrombotic Efficacy RabbitArteriovenous-shunt thrombosis (AVST)Dose-dependent reduction in thrombus weight.[10]
RabbitElectrolytic-mediated carotid arterial thrombosis (ECAT)Dose-dependent antithrombotic effects.[10]
Hemostasis RabbitCuticle bleeding timeDid not significantly increase bleeding time at doses effective for antithrombosis.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

FeCl3-Induced Carotid Artery Thrombosis Model (Rat)
  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The carotid artery is isolated and a flow probe is placed to monitor blood flow.

  • Thrombus Induction: A filter paper saturated with a ferric chloride (FeCl3) solution is applied to the adventitial surface of the carotid artery for a specified duration to induce endothelial injury and subsequent thrombosis.

  • Drug Administration: this compound or vehicle is administered intravenously (e.g., as a bolus followed by a continuous infusion) prior to the FeCl3 application.

  • Endpoint Measurement: Carotid artery blood flow is monitored for a set period. After the observation period, the thrombotic segment of the artery is isolated and the thrombus is excised and weighed.

Arteriovenous-Shunt Thrombosis Model (Rabbit)
  • Animal Preparation: New Zealand White rabbits are anesthetized. The carotid artery and jugular vein are cannulated.

  • Shunt Placement: An extracorporeal shunt containing a silk thread is placed between the arterial and venous cannulas.

  • Drug Administration: this compound or vehicle is administered as a continuous intravenous infusion starting before the shunt is opened to blood flow.

  • Endpoint Measurement: Blood is allowed to circulate through the shunt for a defined period. The silk thread with the formed thrombus is then removed and the wet weight of the thrombus is determined.

Hypothetical Experimental Workflow for Comparative Efficacy in an Apixaban-Resistant Model

Given the absence of established apixaban-resistant models in the literature, a hypothetical workflow for a future comparative study is proposed.

Experimental_Workflow cluster_model_dev Model Development cluster_treatment Treatment Groups cluster_thrombosis Thrombosis Induction & Analysis cluster_hemostasis Hemostasis Assessment Induce_Resistance Induce Apixaban Resistance in Animal Model (e.g., through genetic modification or chronic dosing) Confirm_Resistance Confirm Resistance Phenotype (e.g., reduced antithrombotic effect of apixaban) Induce_Resistance->Confirm_Resistance Induce_Thrombosis Induce Thrombosis (e.g., FeCl3 model) Confirm_Resistance->Induce_Thrombosis Vehicle Vehicle Control Vehicle->Induce_Thrombosis Apixaban Apixaban Apixaban->Induce_Thrombosis BMS_Low This compound (Low Dose) BMS_Low->Induce_Thrombosis BMS_High This compound (High Dose) BMS_High->Induce_Thrombosis Measure_Thrombus Measure Thrombus Weight and Blood Flow Induce_Thrombosis->Measure_Thrombus Bleeding_Time Measure Bleeding Time Measure_Thrombus->Bleeding_Time

Figure 2: Hypothetical workflow for comparing this compound and apixaban in a resistant model.

Conclusion

This compound, with its distinct mechanism of targeting FXIa, presents a theoretically sound alternative for anticoagulation in scenarios where the efficacy of FXa inhibitors like apixaban may be compromised. The preclinical data for this compound demonstrates potent antithrombotic activity with a favorable safety profile, particularly concerning bleeding risk. While direct comparative studies in apixaban-resistant models are needed to confirm this hypothesis, the existing evidence strongly supports further investigation into the clinical utility of FXIa inhibitors as a novel therapeutic strategy in thrombosis management. Future research should focus on the development of clinically relevant models of DOAC resistance to rigorously evaluate the efficacy of next-generation anticoagulants such as this compound.

References

Preclinical Comparison of Factor XIa Inhibitors: BMS-262084 and BMS-962212

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticoagulant therapy, Factor XIa (FXIa) has emerged as a promising target to mitigate thrombotic events with a potentially lower risk of bleeding compared to traditional anticoagulants. This guide provides a comparative preclinical overview of two small molecule FXIa inhibitors developed by Bristol-Myers Squibb: BMS-262084 and BMS-962212.

This compound is a 4-carboxy-2-azetidinone-containing compound that acts as an irreversible and selective inhibitor of FXIa.[1][2][3][4] In contrast, BMS-962212 is a tetrahydroisoquinoline derivative that functions as a reversible, direct, and highly selective inhibitor of FXIa.[1][5][6] This fundamental difference in their mechanism of action—irreversible versus reversible inhibition—underpins their distinct preclinical profiles.

Comparative Efficacy and Potency

Both compounds have demonstrated antithrombotic efficacy in various preclinical models. However, their potency and the experimental conditions under which they were tested vary.

ParameterThis compoundBMS-962212Source
Target Factor XIaFactor XIa[1]
Mechanism of Action Irreversible inhibitorReversible, direct, and highly selective inhibitor[1][2][6]
Potency (Human FXIa) IC50: 2.8 nMKi: 0.7 nM[1][2][6][7][8]
Selectivity >70-fold selective over several other proteasesHighly selective[2]

Preclinical Antithrombotic Activity

This compound

Preclinical studies in rats and rabbits have demonstrated the antithrombotic effects of this compound. In a rat model of FeCl3-induced carotid artery injury, intravenous administration of this compound reduced thrombus weight and improved vessel patency.[1][2] Specifically, a dose of 12 mg/kg + 12 mg/kg/h resulted in a 73% reduction in carotid artery thrombus weight.[2] In rabbits, this compound showed dose-dependent antithrombotic effects in arteriovenous-shunt thrombosis (AVST), venous thrombosis (VT), and electrolytic-mediated carotid arterial thrombosis (ECAT) models, with ED50 values of 0.4, 0.7, and 1.5 mg/kg/h IV, respectively.[3]

BMS-962212

BMS-962212 has also shown robust antithrombotic activity in rabbit and non-human primate models. In rabbits, it reduced thrombus weight with an EC50 of 80 nM in an electrically-induced carotid artery thrombosis model.[7] In a monkey model of arterial thrombosis, intravenous doses of 0.5+1.4 and 2+5.6 mg/kg+mg/kg/h reduced thrombus weight by 35% and 74%, respectively.[8]

Impact on Hemostasis and Coagulation Parameters

A key differentiating factor for novel anticoagulants is their effect on bleeding time and standard coagulation assays.

ParameterThis compoundBMS-962212Source
Activated Partial Thromboplastin Time (aPTT) Prolonged in a dose-dependent manner in vitro and ex vivoProlonged in a dose-dependent manner[1][3][8]
Prothrombin Time (PT) No effectNo effect[1][3][8]
Bleeding Time Did not increase at therapeutic doses, though a slight increase was noted at high doses in rabbits.[1][3]Did not increase, even when co-administered with aspirin in rabbits and monkeys.[1][7][8]
Platelet Aggregation Did not inhibit ADP or collagen-induced platelet aggregationNot specified in the provided results, but as a direct FXIa inhibitor, it is not expected to directly affect platelet aggregation.[1]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both this compound and BMS-962212 involves the inhibition of Factor XIa within the intrinsic pathway of the coagulation cascade. This targeted inhibition is hypothesized to prevent thrombus propagation and stabilization with a reduced impact on hemostasis.

Coagulation Cascade Inhibition Factor XIa Inhibition in the Coagulation Cascade Contact Activation Contact Activation FXII FXII Contact Activation->FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX BMS_Inhibitors This compound BMS-962212 BMS_Inhibitors->FXIa Inhibition FIXa FIXa FIX->FIXa Thrombin Generation Thrombin Generation FIXa->Thrombin Generation Fibrin Clot Fibrin Clot Thrombin Generation->Fibrin Clot

Caption: Inhibition of Factor XIa by BMS compounds.

Preclinical Evaluation Workflow General Preclinical Antithrombotic Evaluation Workflow Compound This compound or BMS-962212 InVitro In Vitro Assays (Enzyme Inhibition, aPTT, PT) Compound->InVitro AnimalModel Animal Model of Thrombosis (e.g., Rat, Rabbit, Monkey) Compound->AnimalModel Dosing Intravenous Administration AnimalModel->Dosing Efficacy Efficacy Assessment (Thrombus Weight, Blood Flow) Dosing->Efficacy Safety Safety Assessment (Bleeding Time, Platelet Aggregation) Dosing->Safety PKPD Pharmacokinetics/ Pharmacodynamics Dosing->PKPD

Caption: Preclinical evaluation workflow for antithrombotics.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and comparison of preclinical data. The following are generalized descriptions based on the available literature.

In Vitro Enzyme Inhibition Assay
  • Objective: To determine the potency of the compound against human Factor XIa.

  • Methodology: The inhibitory activity of the compounds is typically measured using a chromogenic substrate assay. Purified human FXIa is incubated with a chromogenic substrate in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage, measured by the change in absorbance, is used to calculate the IC50 or Ki value.

Activated Partial Thromboplastin Time (aPTT) Assay
  • Objective: To assess the effect of the compound on the intrinsic and common pathways of coagulation.

  • Methodology: Human or animal plasma is incubated with the test compound. An activator of the contact pathway (e.g., silica) and phospholipids are added, followed by calcium chloride to initiate coagulation. The time to clot formation is measured. An EC2x value, the concentration required to double the aPTT, can be determined.[3]

Animal Models of Thrombosis
  • FeCl3-Induced Carotid Artery Thrombosis (Rat):

    • Anesthetized rats are subjected to the surgical exposure of the carotid artery.

    • A piece of filter paper saturated with a ferric chloride (FeCl3) solution is applied to the artery to induce endothelial injury and subsequent thrombosis.

    • The test compound or vehicle is administered intravenously.

    • Thrombus formation is monitored, and at the end of the experiment, the thrombus is excised and weighed.[1]

  • Arteriovenous-Shunt Thrombosis (AVST) (Rabbit):

    • Anesthetized rabbits have a shunt created between the carotid artery and the jugular vein, containing a thrombogenic surface (e.g., a silk thread).

    • The test compound is infused intravenously.

    • After a set period, the shunt is removed, and the formed thrombus is weighed.[3]

  • Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) (Rabbit/Monkey):

    • Anesthetized animals have their carotid artery exposed.

    • A stimulating electrode is placed on the artery, and a current is applied to induce endothelial damage and thrombosis.

    • The test compound is administered intravenously.

    • Blood flow is monitored, and thrombus weight is determined at the end of the study.[3][8]

Bleeding Time Assessment
  • Cuticle Bleeding Time (Rabbit):

    • A standardized incision is made in the cuticle of an anesthetized rabbit.

    • The time until bleeding stops is measured.[1][3]

  • Kidney Bleeding Time (Monkey):

    • In anesthetized monkeys, a standardized incision is made in the renal cortex.

    • The time to cessation of bleeding is recorded.[8]

Summary and Conclusion

Both this compound and BMS-962212 are potent inhibitors of Factor XIa with demonstrated antithrombotic efficacy in preclinical models. The key distinction lies in their mechanism of inhibition: this compound is an irreversible inhibitor, while BMS-962212 is a reversible inhibitor. Preclinical data suggests that both compounds have a favorable safety profile with minimal impact on bleeding time at efficacious doses, a characteristic that is highly desirable for novel anticoagulants. BMS-962212 has been advanced to clinical studies, indicating its potential as a therapeutic agent.[9] Further head-to-head comparative studies under identical experimental conditions would be necessary to definitively conclude on the superiority of one compound over the other.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for BMS-262084

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals.

This document provides crucial safety information and procedural guidance for the proper disposal of BMS-262084, a potent and selective irreversible inhibitor of factor XIa. Due to the absence of a specific Safety Data Sheet (SDS) for this research compound, the following procedures are based on general best practices for handling potent, biologically active small molecules and compounds of the azetidinone class. A thorough risk assessment should be conducted by qualified personnel before handling and disposal.

Chemical and Physical Properties

While a comprehensive official dataset for this compound is not publicly available, the following information has been compiled from scientific literature.

PropertyData
Chemical Name This compound
Molecular Formula C₂₀H₂₄N₄O₄
Molecular Weight 398.43 g/mol
Chemical Class 4-carboxy-2-azetidinone
Known Biological Activity Potent, selective, and irreversible inhibitor of factor XIa; exhibits antithrombotic effects.[1][2]
Solubility Soluble in DMSO.[1]
Storage Store at -20°C for short-term and -80°C for long-term storage.[1]

Standard Operating Procedure for Disposal

The following step-by-step protocol is a general guideline. All procedures must be in strict accordance with local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Given the potent biological activity, consider double-gloving.

2. Decontamination:

  • There is no established specific decontamination protocol for this compound.

  • For minor spills on surfaces, use a suitable laboratory detergent and rinse thoroughly.

  • All disposable materials that come into contact with this compound, including pipette tips, tubes, and gloves, should be considered contaminated waste.

3. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., unused solutions, solvents from cleaning) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container should be compatible with the solvents used (e.g., a container suitable for DMSO if it was used as a solvent).

  • Sharps Waste:

    • Any sharps (needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

4. Final Disposal:

  • All waste containers must be clearly labeled with the contents, including the name "this compound" and any solvents present.

  • Arrange for pick-up and disposal by a licensed hazardous waste disposal company.

  • Provide the disposal company with all available information on the compound's chemical class and biological activity to ensure proper handling and disposal, likely through high-temperature incineration.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound in a research laboratory setting.

This compound Disposal Workflow start Start: Need to dispose of this compound assess Conduct Risk Assessment (Review known properties and biological activity) start->assess ppe Wear appropriate PPE (Lab coat, gloves, safety glasses) assess->ppe segregate Segregate Waste ppe->segregate solid Solid Waste (Contaminated labware, PPE) segregate->solid liquid Liquid Waste (Unused solutions, solvents) segregate->liquid sharps Sharps Waste (Contaminated needles, blades) segregate->sharps collect_solid Collect in labeled hazardous waste container solid->collect_solid collect_liquid Collect in labeled hazardous waste container liquid->collect_liquid collect_sharps Collect in designated sharps container sharps->collect_sharps storage Store waste safely in a designated area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for disposal by a licensed hazardous waste company storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-262084
Reactant of Route 2
Reactant of Route 2
BMS-262084

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.